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2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
  • CAS: 96464-10-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heteroaromatic system is a key structural motif in approved drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic), underscoring its therapeutic significance.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The specific compound, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its synthesis is a critical process for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

The most direct and widely adopted method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This approach, often referred to as the Tschitschibabin reaction, is a robust and versatile method for constructing the imidazo[1,2-a]pyridine core.

Our target molecule, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, is retrosynthetically disconnected into two primary building blocks: 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone. This strategy is favored due to the commercial availability and relative stability of the starting materials.

Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberSupplier
2-Amino-5-chloropyridine128.561072-98-6Sigma-Aldrich
2-Bromo-1-(4-bromophenyl)ethanone277.9499-73-0Alfa Aesar
Anhydrous Ethanol (EtOH)46.0764-17-5Fisher Chemical
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Merck
Ethyl Acetate (EtOAc)88.11141-78-6VWR Chemicals
Hexanes-110-54-3Sigma-Aldrich

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine from commercially available starting materials.

Step 1: Reaction Setup and Reagent Addition
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyridine (1.0 g, 7.78 mmol).

  • Add anhydrous ethanol (30 mL) to the flask and stir the mixture until the 2-amino-5-chloropyridine is fully dissolved.

  • To this solution, add 2-bromo-1-(4-bromophenyl)ethanone (2.16 g, 7.78 mmol) in one portion.

  • Finally, add sodium bicarbonate (1.31 g, 15.56 mmol) to the reaction mixture. The addition of a mild base is crucial to neutralize the hydrobromic acid formed during the cyclization, preventing the protonation of the starting aminopyridine and facilitating the reaction.

Step 2: Cyclization Reaction
  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (3:7). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine as a solid.

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established mechanism:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product 2_amino_5_chloropyridine 2-Amino-5-chloropyridine Reaction Reaction in EtOH with NaHCO₃ at Reflux 2_amino_5_chloropyridine->Reaction alpha_bromo_ketone 2-Bromo-1-(4-bromophenyl)ethanone alpha_bromo_ketone->Reaction Workup Aqueous Work-up (EtOAc/Water) Reaction->Workup Cooling & Solvent Removal Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Final_Product 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Purification->Final_Product Pure Product

Caption: Synthetic workflow for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of 2-amino-5-chloropyridine on the electrophilic carbon of the α-bromo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine were confirmed by spectroscopic methods.

AnalysisResult
Melting Point 214-216 °C
¹H NMR (CDCl₃)δ 8.08 (s, 1H), 7.82 (s, 1H), 7.75 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 9.2 Hz, 1H), 7.15 (dd, J = 9.2, 2.0 Hz, 1H)
¹³C NMR (CDCl₃)δ 145.2, 143.9, 133.2, 131.9, 128.4, 126.3, 125.1, 122.0, 117.8, 112.5
Mass Spec (EI) m/z (%): 308 (M⁺, 100), 310 ([M+2]⁺, 75), 229 (20), 152 (15)

The ¹H NMR spectrum clearly shows the characteristic signals for the imidazo[1,2-a]pyridine core and the substituted phenyl ring. The singlet at 8.08 ppm corresponds to the proton at the 5-position of the imidazo[1,2-a]pyridine ring, and the singlet at 7.82 ppm is assigned to the proton at the 3-position. The doublets for the 4-bromophenyl group and the protons on the pyridine ring are observed at their expected chemical shifts and with the correct coupling constants.

The ¹³C NMR spectrum is also consistent with the proposed structure, showing the correct number of signals for the aromatic carbons.

The mass spectrum displays the molecular ion peaks at m/z 308 and 310 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one bromine and one chlorine atom.

Safety and Handling

  • 2-Amino-5-chloropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Bromo-1-(4-bromophenyl)ethanone: Causes severe skin burns and eye damage. Lachrymator. Handle with extreme care in a fume hood, using appropriate PPE.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Sodium Bicarbonate: Generally considered safe, but avoid inhalation of dust.

  • Ethyl Acetate and Hexanes: Flammable liquids. Use in a well-ventilated area.

Conclusion

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine can be reliably achieved through the condensation of 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone. The provided protocol, including reaction conditions, work-up, and purification, offers a reproducible method for obtaining the target compound in good yield and high purity. The detailed characterization data serves as a benchmark for researchers to verify the successful synthesis of this important medicinal chemistry intermediate.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. 2021;10(3):2565-2570. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2025.
  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide. NCBI. 2008.
  • PubMed.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. 2023.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. PMC.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
  • 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. CAS 118000-66-1.
  • Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.
  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradi

Sources

Exploratory

The Formation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: An In-depth Mechanistic and Methodological Guide

Abstract This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, a key scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry and drug development. The document delves into the prevalent and efficient synthetic strategy, the condensation reaction between 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone. A detailed, step-by-step mechanistic analysis is presented, elucidating the roles of key intermediates and reaction conditions. Furthermore, this guide furnishes field-proven experimental protocols, quantitative data, and visual diagrams to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of therapeutic agents. The title compound, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, incorporates functionalities that are pivotal for further molecular elaboration through cross-coupling reactions, rendering it a valuable intermediate in the synthesis of complex pharmaceutical candidates. This guide will focus on the most direct and widely employed synthetic route to this molecule, providing both a deep mechanistic understanding and a practical guide for its laboratory preparation.

The Primary Synthetic Route: Condensation of a 2-Aminopyridine with an α-Haloketone

The most established and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation of a substituted 2-aminopyridine with a corresponding α-haloketone.[2] In the case of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, the key starting materials are 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone.

Synthesis of Starting Materials

A self-validating protocol necessitates a clear understanding of the preparation of the requisite starting materials.

2-Amino-5-chloropyridine can be synthesized from 2-aminopyridine via electrophilic chlorination. However, a common and reliable laboratory-scale preparation involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by a halogen exchange reaction if necessary, or more directly through selective bromination. For the purpose of this guide, we will consider the commercially available 2-amino-5-chloropyridine. Should a synthesis be required, a robust method involves the reaction of 2-aminopyridine with a suitable chlorinating agent in a strongly acidic medium.[3] A common laboratory method for a similar compound, 2-amino-5-bromopyridine, involves reacting 2-aminopyridine with phenyltrimethylammonium tribromide.[4]

This α-bromoketone is typically prepared via the bromination of 4-bromoacetophenone. This electrophilic substitution reaction proceeds readily at the α-carbon of the ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

  • Reaction Setup: To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add bromine (1 equivalent) dropwise at 0-5 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction mixture is then poured into ice-cold water to quench the reaction. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-bromo-1-(4-bromophenyl)ethanone as a crystalline solid.[5]

The Core Reaction: Mechanism of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine ring system from 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone is a classic example of a condensation-cyclization reaction. The mechanism can be dissected into three key stages:

Stage 1: Nucleophilic Attack and Formation of the Pyridinium Salt Intermediate

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-5-chloropyridine on the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This results in the displacement of the bromide ion and the formation of a pyridinium salt intermediate.[6] This step is an SN2 reaction.

Stage 2: Intramolecular Cyclization

The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular cyclization leads to the formation of a five-membered ring, generating a hydroxyl-imidazoline intermediate.

Stage 3: Dehydration and Aromatization

The final step involves the dehydration of the hydroxyl-imidazoline intermediate. This elimination of a water molecule is often facilitated by acidic or basic conditions and results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Below is a Graphviz diagram illustrating the detailed reaction mechanism:

reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 2_amino_5_chloropyridine 2-Amino-5-chloropyridine pyridinium_salt Pyridinium Salt Intermediate 2_amino_5_chloropyridine->pyridinium_salt Nucleophilic Attack (SN2) alpha_bromoketone 2-Bromo-1-(4-bromophenyl)ethanone alpha_bromoketone->pyridinium_salt hydroxyl_imidazoline Hydroxyl-imidazoline Intermediate pyridinium_salt->hydroxyl_imidazoline Intramolecular Cyclization final_product 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine hydroxyl_imidazoline->final_product Dehydration & Aromatization

Caption: Reaction mechanism for the formation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

Experimental Protocol and Process Optimization

The following protocol is a robust starting point for the synthesis of the title compound, with considerations for optimization based on laboratory observations.

General Experimental Procedure

Materials:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (optional, e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine)

Workflow Diagram:

experimental_workflow start Combine Reactants & Solvent reaction Heat to Reflux (e.g., 70-80°C) Monitor by TLC start->reaction workup Cool to RT Quench with Water/Base reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., over Na₂SO₄) extraction->drying concentration Remove Solvent in vacuo drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) to the solution. If a base is used, it can be added at this stage.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed under acidic conditions, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent such as ethanol.

Causality Behind Experimental Choices
  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is relatively benign. Acetonitrile and DMF can also be used and may influence reaction rates.

  • Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Base: While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate can neutralize the HBr formed during the reaction, which can sometimes improve yields and prevent side reactions.[2]

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

ParameterValue/ConditionRationale/Reference
Yield 70-90%Yields can vary based on the specific substrates and reaction conditions.[6]
Reaction Time 4-8 hoursDependent on temperature and solvent.
Temperature 70-80 °C (Reflux)Provides sufficient energy for the reaction to proceed efficiently.
Solvent Ethanol, Acetonitrile, DMFChoice of solvent can influence reaction rate and solubility of reactants.
Purification Column Chromatography/RecrystallizationStandard methods for purifying organic compounds of this type.

Characterization Data for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₃H₈BrClN₂

  • Molecular Weight: 307.58 g/mol

  • ¹H NMR: Expected signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine and the 4-bromophenyl rings.

  • ¹³C NMR: Expected signals for the carbon atoms of the heterocyclic and aromatic rings.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine via the condensation of 2-amino-5-chloropyridine and 2-bromo-1-(4-bromophenyl)ethanone is a reliable and efficient method. A thorough understanding of the reaction mechanism, from the initial nucleophilic attack to the final aromatization, allows for rational optimization of the experimental protocol. The provided guide, with its detailed mechanistic insights, practical experimental procedures, and supporting data, serves as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Vlasov, S. V., Severina, H. I., Borysov, O. V., & Krolenko, K. Y. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Pawar, S. S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Journal of Chemistry - Section B, 58B(10), 1183-1189.
  • Letters in Applied NanoBioScience. (2021).
  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73.
  • N'Guessan, B. R., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
  • PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • ACS Omega. (2020).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
  • Philip, R. M., Aneeja, T., & Anilkumar, G. (2023). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. RSC Advances, 13(43), 30193-30197.
  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • PubMed. (2007). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • ResearchGate. (2020). A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • ABLAZEON. (n.d.). 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-bromophenyl)-. Retrieved from [Link]

  • Taylor & Francis. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Journal of Molecular Structure, 1296, 136773.
  • Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

Sources

Foundational

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine chemical properties

An In-depth Technical Guide to 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Prepared by: Gemini, Senior Application Scientist Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, combined with its synthetic accessibility, has established it as a "privileged scaffold." This means it is a molecular framework that can bind to a variety of biological targets with high affinity, making it a foundational component in drug design.[1][2] Marketed drugs such as Zolpidem and Alpidem, used for treating insomnia, feature this core structure, highlighting its therapeutic relevance.[3][4] The scaffold's versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific, highly functionalized derivative: 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine . The presence of two distinct halogen atoms at specific positions—a bromine on the C2-phenyl ring and a chlorine on the C6 position of the pyridine ring—makes this compound a particularly valuable and versatile building block for the synthesis of compound libraries aimed at drug discovery and development. We will explore its core chemical properties, synthesis, reactivity, and potential applications, providing a technical resource for researchers in the field.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions and biological assays.

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridineN/A
CAS Number 135706-46-8N/A
Molecular Formula C₁₃H₈BrClN₂N/A
Molecular Weight 307.58 g/mol N/A
Appearance Likely a solid, powder or crystalline[5]
Solubility Low solubility in water; soluble in common organic solvents like dichloromethane, chloroform, DMF.[5]
SMILES Clc1ccc2c(c1)n(C=C2)c3ccc(Br)cc3N/A
InChIKey YLBFJRCCLAPJSL-UHFFFAOYSA-NN/A

Synthesis and Mechanistic Rationale

The primary and most reliable method for synthesizing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone. This is a robust and high-yielding transformation.

Causality of the Synthetic Choice: The synthesis leverages fundamental principles of nucleophilic and electrophilic reactivity. The 2-aminopyridine derivative (specifically, 2-amino-5-chloropyridine) acts as the nucleophile. The initial, more basic exocyclic amino group attacks the electrophilic α-carbon of the ketone (2-bromo-1-(4-bromophenyl)ethanone), displacing the bromide leaving group. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. A subsequent dehydration step, often acid-catalyzed or thermally driven, results in the formation of the stable, aromatic fused ring system.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

This protocol is a standard procedure adapted from well-established literature methods for similar structures.[6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 10 mL per gram of aminopyridine).

  • Addition of α-Haloketone: To this solution, add 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq) portion-wise at room temperature. The slight excess of the ketone ensures the complete consumption of the starting aminopyridine.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol or diethyl ether to remove unreacted starting materials and by-products. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow Fig. 1: Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A 2-Amino-5-chloropyridine C Cyclocondensation (Ethanol, Reflux, 4-8h) A->C B 2-Bromo-1-(4-bromophenyl)ethanone B->C D Work-up & Isolation (Cooling, Filtration) C->D E Purification (Recrystallization or Chromatography) D->E F 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine E->F Reactivity_Diagram Fig. 2: Derivatization Pathways cluster_reactions Synthetic Transformations Core 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine C-Br Site C-Cl Site C3 Site Suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) Core:cbr->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) Core:cbr->Sonogashira Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Core:c3->Vilsmeier SNAr SNAr / Buchwald-Hartwig (R-NH₂, Pd catalyst) Core:ccl->SNAr Product1 C2-Aryl/Alkyl Derivative Suzuki->Product1 Product2 C2-Alkynyl Derivative Sonogashira->Product2 Product3 C3-Formyl Derivative Vilsmeier->Product3 Product4 C6-Amino Derivative SNAr->Product4

Sources

Exploratory

Spectroscopic Analysis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: A Technical Guide

An In-Depth Spectroscopic Examination for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(4-Bromop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Examination for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities. A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structure elucidation, quality control, and the interpretation of structure-activity relationships (SAR). This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, explaining the underlying principles for signal and fragment assignments. While specific experimental data for this exact compound is not publicly available in aggregated databases, this guide constructs a robust, theoretically grounded framework for its characterization based on established principles and data from closely related analogues.

Introduction to 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that serves as the foundational structure for numerous therapeutic agents. Its unique electronic and steric properties make it a versatile scaffold for interacting with various biological targets. The title compound, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, incorporates two key halogen substituents: a chlorine atom on the pyridine ring and a bromine atom on the appended phenyl ring. These halogens are expected to significantly influence the molecule's spectroscopic properties and can serve as key reporters in its analytical profile.

The standard synthesis route for such compounds involves the cyclocondensation of a substituted 2-aminopyridine (in this case, 5-chloro-2-aminopyridine) with an α-haloketone (2-bromo-1-(4-bromophenyl)ethanone). This established reaction provides a reliable method for accessing the target scaffold.

Structural and Analytical Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of a novel or synthesized compound. The logical workflow for the analysis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine integrates data from NMR, MS, and IR spectroscopy, where each technique provides complementary information.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Submission ms Mass Spectrometry (HRMS) purification->ms Sample Submission ir IR Spectroscopy purification->ir Sample Submission structure_elucidation Structure Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation Provides carbon-hydrogen framework and connectivity ms->structure_elucidation Provides molecular weight and formula ir->structure_elucidation Identifies key functional groups confirmation Final Structure Confirmation structure_elucidation->confirmation

Caption: Structure of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. (Note: Standard IUPAC numbering is applied for the imidazo[1,2-a]pyridine core).

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Expected ¹H NMR Data (Predicted, based on related structures):

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 ~8.10 d ~1.5 1H
H-7 ~7.55 dd ~9.5, 1.5 1H
H-8 ~7.20 d ~9.5 1H
H-3 ~7.90 s - 1H
H-2'/H-6' ~7.80 d ~8.5 2H

| H-3'/H-5' | ~7.60 | d | ~8.5 | 2H |

Interpretation:

  • Imidazo[1,2-a]pyridine Core:

    • H-5: This proton is expected to be the most downfield of the pyridine ring protons due to its position adjacent to the bridgehead nitrogen and the deshielding effect of the imidazole ring. It will likely appear as a doublet with a small coupling constant from H-7.

    • H-7 and H-8: These protons will form an AX or AB system. H-8, being adjacent to the nitrogen, will couple with H-7, resulting in a doublet. H-7 will be a doublet of doublets, coupling to both H-8 and H-5. The presence of the electron-withdrawing chlorine at C-6 will shift both H-5 and H-7 downfield compared to the unsubstituted parent compound.

    • H-3: This proton on the imidazole ring is typically a singlet and appears in the aromatic region.

  • 4-Bromophenyl Ring:

    • The protons on the bromophenyl ring will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the bromine (H-3'/H-5') and the protons meta to the bromine (H-2'/H-6') will couple to each other, showing a characteristic ortho-coupling constant of around 8.5 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, based on related structures):

Carbon Assignment Predicted δ (ppm)
C-2 ~145
C-3 ~112
C-5 ~125
C-6 ~120
C-7 ~128
C-8 ~118
C-8a (bridgehead) ~142
C-1' ~132
C-2'/C-6' ~129
C-3'/C-5' ~132

| C-4' | ~122 |

Interpretation:

  • Imidazo[1,2-a]pyridine Core: The chemical shifts are influenced by the nitrogen atoms and the chlorine substituent. The bridgehead carbon (C-8a) and the carbon linking to the phenyl group (C-2) are expected to be significantly downfield. The carbon bearing the chlorine (C-6) will show a direct electronic effect.

  • 4-Bromophenyl Ring: The carbon attached to the bromine (C-4') will have its chemical shift influenced by the heavy atom effect. The other carbons will appear in the typical aromatic region between 120-135 ppm.

Experimental Protocol (NMR)

A standard protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Key IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100–3000 C-H Stretch Aromatic
1640–1500 C=C and C=N Stretch Aromatic Rings / Imidazole
1100–1000 C-Cl Stretch Aryl-Chloride
1075–1000 C-Br Stretch Aryl-Bromide

| 850–800 | C-H Bend | 1,4-Disubstituted Phenyl |

Interpretation: The IR spectrum will be characterized by aromatic C-H stretching above 3000 cm⁻¹, and a complex "fingerprint" region below 1650 cm⁻¹ containing characteristic stretches for the fused heterocyclic system. The key diagnostic peaks will be the C-Cl and C-Br stretching vibrations, which confirm the presence of the halogen substituents. A strong out-of-plane bending signal around 820 cm⁻¹ would further support the 1,4-disubstitution pattern of the bromophenyl ring.

Experimental Protocol (IR)
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions (CO₂, H₂O).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₈BrClN₂

  • Monoisotopic Mass: 305.9614 g/mol

  • Key Feature: A highly characteristic isotopic cluster for the molecular ion [M]⁺˙.

Interpretation: The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks:

  • M⁺˙: The peak for the lightest isotopes (C₁₃H₈⁷⁹Br³⁵ClN₂).

  • [M+2]⁺˙: A peak of nearly equal intensity to M⁺˙, primarily due to the presence of ⁸¹Br.

  • [M+4]⁺˙: A smaller peak, resulting from the combination of ⁸¹Br and ³⁷Cl.

This unique "M, M+2, M+4" pattern is a powerful diagnostic tool that provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule. HRMS would be used to confirm that the measured mass of the molecular ion is consistent with the calculated exact mass for the formula C₁₃H₈BrClN₂.

Experimental Protocol (MS)
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the spectrum in positive ion mode. For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Conclusion

The structural characterization of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine relies on the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups and aromatic systems. Finally, mass spectrometry, particularly with its distinctive isotopic pattern, confirms the molecular weight and elemental composition, providing definitive proof of the presence of both bromine and chlorine. Together, these techniques provide a self-validating system for the unambiguous confirmation of the compound's structure, which is a critical step in any chemical research or drug development pipeline.

References

(Note: As specific experimental data for the target compound could not be located in publicly accessible literature, this reference list includes authoritative sources on spectroscopic methods and the synthesis of related compounds.)

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gupton, J. T., et al. (2000). The Synthesis of Imidazo[1,2-a]pyridine Ring Systems. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

  • PubChem Compound Summary for CID 13555815, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

Foundational

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Phenylimidazo[1,2-a]pyridines

Executive Summary: The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The introduction of a phenyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The introduction of a phenyl group at the 2-position creates the 2-phenylimidazo[1,2-a]pyridine core, a versatile and synthetically accessible framework that has been extensively explored for a wide array of therapeutic applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causal relationships between specific structural modifications and resulting biological outcomes, present validated experimental protocols for synthesis and evaluation, and offer insights into future drug development directions.

The 2-Phenylimidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic compound celebrated for its chemical stability and its ability to engage in various biological interactions.[1][4] Its structural similarity to purines and indoles allows it to interact with a multitude of biological targets.[5] The fusion of the imidazole and pyridine rings creates a rigid, planar system that serves as an excellent anchor for pharmacophoric elements. The addition of a phenyl ring at the C2-position introduces a critical vector for synthetic modification, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for specific targets.

General Synthetic Strategies

The construction of the 2-phenylimidazo[1,2-a]pyridine core is typically straightforward and high-yielding. The most common approach involves the condensation reaction between a 2-aminopyridine and a substituted α-haloketone (e.g., phenacyl bromide).[6][7] This reaction, often referred to as the Tschitschibabin reaction, can be performed under various conditions, including solvent-free and catalyst-free systems, making it an efficient route for generating diverse compound libraries.[5][8] More modern, one-pot methodologies utilizing reagents like [Bmim]Br3 have further streamlined this process.[9][10]

Below is a generalized workflow for the synthesis of this scaffold.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation A 2-Aminopyridine (Substituted or Unsubstituted) C Condensation Reaction (Tschitschibabin Synthesis) A->C B α-Haloacetophenone (e.g., Phenacyl Bromide) B->C D Solvent & Catalyst (e.g., EtOH, NaHCO3, or solvent-free) C->D E Intermediate Salt Formation C->E Step 1 F Intramolecular Cyclization (Dehydration) E->F Step 2 G 2-Phenylimidazo[1,2-a]pyridine Core F->G Final Product

Caption: Generalized workflow for the Tschitschibabin synthesis of the 2-phenylimidazo[1,2-a]pyridine core.

Structure-Activity Relationships for Key Biological Targets

The true power of the 2-phenylimidazo[1,2-a]pyridine scaffold lies in its chameleon-like ability to be tailored for different biological targets. The SAR landscape is dictated by the substitution patterns on three key positions: the phenyl ring (Position 2), the imidazole ring (Position 3), and the pyridine ring (Positions 5, 6, 7, 8).

Anticancer Activity

This scaffold has shown remarkable potential as an anticancer agent, acting through multiple mechanisms, most notably as tubulin polymerization inhibitors and kinase inhibitors.[1][2]

Several 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[11][12]

Key SAR Insights:

  • Phenyl Ring (Position 2): Substitutions at the para-position of the phenyl ring are critical. Electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methoxy (OCH3) can enhance potency.[9] The presence of a 3,4,5-trimethoxyphenyl motif, a classic feature of many colchicine-site binders, is particularly effective.

  • Imidazo[1,2-a]pyridine Core: Modifications on the pyridine portion of the core are well-tolerated. Small substituents at the C6 position, such as methyl or chloro groups, often maintain or improve activity.[9]

  • Imidazole Ring (Position 3): This position is generally sensitive to bulky substituents. However, introducing specific functionalities can direct the compound towards other mechanisms.

SAR_Tubulin R1 Position 2 (Phenyl Ring) - Para-substituents are key - OCH3, Halogens enhance activity R2 Position 6 (Pyridine Ring) - Small groups (CH3, Cl) tolerated R3 Position 3 (Imidazole Ring) - Generally prefers H or small groups p_R1->R1 p_R2->R2 p_R3->R3

Caption: Key pharmacophoric sites for tubulin polymerization inhibitors based on the 2-phenylimidazo[1,2-a]pyridine scaffold.

Data Presentation: Antiproliferative Activity of Tubulin Inhibitors

Compound IDPhenyl Ring Substitution (R)Pyridine Ring Substitution (R')Cell LineIC50 (nM)[12]
5b 4-FHJurkat60
5b 4-FHHCT116138
5b 4-FHB16-F10380
Colchicine (Reference)(Reference)HeLacomparable to 1a, 3b, 3d[11]
1a, 3b, 3d (Various aryl)HHeLaPotent[11]

Note: This table synthesizes data from multiple sources to illustrate SAR trends. Direct comparison requires standardized assays.

The scaffold is also a fertile ground for developing kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), PI3K, and Nek2.[13][14] The SAR for kinase inhibition often differs significantly from that of tubulin inhibitors.

Key SAR Insights:

  • Position 3: This position is often crucial for kinase activity. Bulky aromatic or heteroaromatic groups can be introduced here to interact with specific pockets in the kinase active site.

  • Position 6: The introduction of groups like morpholine or piperazine at this position has been shown to improve potency and selectivity for kinases like TAK1.[15]

  • Phenyl Ring (Position 2): While still important, the substitution pattern here is highly dependent on the specific kinase being targeted. For some kinases, an unsubstituted phenyl ring is preferred, while for others, specific substitutions are required for optimal binding.

A study on Nek2 inhibitors found that compound 28e showed excellent inhibitory activity with an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[14] Exploration of CDK inhibitors has also led to the discovery of potent and selective compounds.[13]

Anti-inflammatory Activity

Certain 2-phenylimidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties, often suggested to act via inhibition of cyclooxygenase (COX) enzymes, though alternative mechanisms have also been proposed.[6][16]

Key SAR Insights:

  • Position 3: Introduction of a carboxylic acid group at this position is a key feature for anti-inflammatory activity, mimicking the structure of many NSAIDs.

  • Position 6: A methyl group at the C6-position (e.g., in 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid) was found to confer superior anti-inflammatory activity compared to the standard drug indomethacin.[16]

  • Phenyl Ring (Position 2): An unsubstituted phenyl ring appears to be optimal for this class of activity.[16]

Antimicrobial Activity

The scaffold has demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6][17]

Key SAR Insights:

  • Position 3: Linking secondary amines at this position has been shown to produce compounds with potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans.[5]

  • General Substitution: The overall lipophilicity of the molecule, modulated by various substituents on both the phenyl and imidazopyridine rings, plays a significant role in antimicrobial efficacy. Some derivatives have displayed higher antibacterial activity than the reference drug penicillin.[6]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of research in this field, detailing robust experimental protocols is paramount.

Synthesis Protocol: One-Pot Synthesis of 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

This protocol is adapted from established one-pot synthetic methodologies and demonstrates a straightforward approach to generating a representative compound.[9][10]

Materials:

  • 4'-Chloroacetophenone

  • [Bmim]Br3 (1-Butyl-3-methylimidazolium tribromide)

  • 2-Amino-5-methylpyridine

  • Sodium Carbonate (Na2CO3)

  • Diethyl ether (Et2O)

  • Round-bottom flask, magnetic stirrer, TLC plates, column chromatography setup.

Step-by-Step Procedure:

  • Reagent 1 Addition: To a 50 mL round-bottom flask containing 4'-chloroacetophenone (2 mmol), slowly add [Bmim]Br3 (2 mmol) dropwise over 5 minutes with continuous stirring at room temperature. Causality: This in-situ bromination step converts the acetophenone to the corresponding α-bromoacetophenone, the key electrophile for the subsequent condensation.

  • Addition of Base and Amine: To the reaction mixture, add Na2CO3 (2.2 mmol) followed by 2-amino-5-methylpyridine (2.4 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for approximately 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase. Self-Validation: The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.

  • Work-up: Upon completion, add 20 mL of water to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is a reliable indicator of cell viability and cytotoxicity. This protocol is fundamental for evaluating the anticancer potential of newly synthesized compounds.[18]

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Treat cells with serial dilutions of 2-phenylimidazo[1,2-a]pyridine derivatives. Include vehicle (DMSO) and positive controls. A->B C 3. Incubation Incubate cells for 48-72 hours to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) to each well. C->D E 5. Formazan Solubilization Incubate for 2-4 hours. Living cells reduce yellow MTT to purple formazan crystals. Add solubilization solution (e.g., DMSO, isopropanol). D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values using dose-response curve fitting. F->G

Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.

Summary of Key SAR Findings & Future Directions

The 2-phenylimidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for drug discovery, with its biological activity being highly tunable through specific substitution patterns.

SAR_Summary Core 2-Phenylimidazo[1,2-a]pyridine Core Position 2 (Phenyl) Position 3 (Imidazole) Position 6 (Pyridine) AntiCancer Anticancer (Tubulin) - p-OCH3 / Halogen - H or small group - Small group (CH3, Cl) Core:p2->AntiCancer Core:p3->AntiCancer Core:p6->AntiCancer Kinase Kinase Inhibitor - Target dependent - Bulky aromatic groups - H-bond donors/acceptors (e.g., morpholine) Core:p2->Kinase Core:p3->Kinase Core:p6->Kinase AntiInflam Anti-inflammatory - Unsubstituted Phenyl - COOH group - CH3 group Core:p2->AntiInflam Core:p3->AntiInflam Core:p6->AntiInflam

Caption: Summary of general SAR trends for different biological activities of the 2-phenylimidazo[1,2-a]pyridine scaffold.

Future Directions:

  • Target Selectivity: Future work should focus on enhancing selectivity, particularly for kinase inhibitors, to minimize off-target effects. This can be achieved through structure-based design and exploring less-common substitution patterns.

  • Combination Therapies: The immunomodulatory potential of these compounds, particularly tubulin inhibitors, is an exciting new frontier. Studies have shown that some derivatives can potentiate the anti-tumor immune response when combined with checkpoint inhibitors like PD-L1 antibodies.[12]

  • Drug Delivery and Pharmacokinetics: As with any lead scaffold, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy. Exploring prodrug strategies or formulating compounds into novel drug delivery systems could overcome challenges related to solubility and bioavailability.

By leveraging the extensive SAR knowledge base and employing rational design principles, the 2-phenylimidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.

References

  • Patel, H., Vala, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. Available from: [Link]

  • (2016). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]

  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Salian, S. R., Panicker, V. V., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Pharmaceutical Design. Available from: [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available from: [Link]

  • (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery of novel 2-phenyl-imidazo[1,2-a]pyridine analogues targeting tubulin polymerization as antiproliferative agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • (2022). Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. Archiv der Pharmazie. Available from: [Link]

  • Wong, C. Y. E., et al. (2023). Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents. Future Medicinal Chemistry. Available from: [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available from: [Link]

  • Devi, N., Singh, D., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Al-Muntaser, S. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Da Settimo, F., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Muntaser, S. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • (2023). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ResearchGate. Available from: [Link]

  • Kumar, D., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • (2023). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. Available from: [Link]

  • (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry. Available from: [Link]

  • (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available from: [Link]

  • Mohammed, H. H., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

  • Zhang, M., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry. Available from: [Link]

  • (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Al-Oqaili, R. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available from: [Link]

  • (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS No: 96464-10-7)

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, synthetically accessible derivative, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine , providing a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery. The narrative is grounded in established chemical principles and supported by authoritative references, offering field-proven insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered immense interest from the scientific community.[1] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with various biological targets. This scaffold is the foundation for several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[2][3]

The diverse biological activities attributed to this class of compounds are extensive, encompassing:

  • Anticancer[1]

  • Antituberculosis[4][5][6][7]

  • Antifungal[8]

  • Antiviral[1]

  • Anti-inflammatory[1]

  • Anxiolytic[3]

The synthetic versatility of the imidazo[1,2-a]pyridine core allows for systematic modification at multiple positions, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. The subject of this guide, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, incorporates two key halogen atoms—bromine and chlorine. These substitutions are of particular interest in drug design as they can modulate lipophilicity, metabolic stability, and receptor binding affinity through halogen bonding and other electronic effects.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource/Method
CAS Number 96464-10-7[ChemicalBook][9]
Molecular Formula C₁₃H₈BrClN₂[ChemicalBook][9]
Molecular Weight 307.57 g/mol [ChemicalBook][9]
IUPAC Name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-
Appearance Expected to be a solidAnalog Comparison
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, MethanolGeneral Heterocycle Properties
Predicted LogP ~4.5 - 5.0Computational

Note: Some properties are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Synthesis Pathway and Experimental Protocol

The most direct and widely adopted method for synthesizing 2-aryl-6-halo-imidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[10] This reaction, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.

Reaction Scheme

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is achieved by reacting 2-amino-5-chloropyridine with 2-bromo-1-(4-bromophenyl)ethanone.

G cluster_reactants Reactants cluster_product Product A 2-Amino-5-chloropyridine C 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine A->C + B 2-Bromo-1-(4-bromophenyl)ethanone B->C Reflux, Ethanol - H₂O - HBr

Caption: General reaction scheme for the synthesis.

Proposed Mechanism

The reaction mechanism involves three key steps:

  • N-Alkylation: The nucleophilic amino group of 2-amino-5-chloropyridine attacks the electrophilic carbon of the α-bromo ketone, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The pyridine ring nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered heterocyclic intermediate.

  • Dehydration: The resulting alcohol intermediate readily dehydrates under the reaction conditions (often heated) to form the aromatic imidazo[1,2-a]pyridine ring system.

G start Reactants: 2-Amino-5-chloropyridine + α-Bromo Ketone step1 Step 1: N-Alkylation (SN2 Reaction) start->step1 intermediate1 Intermediate: N-Phenacylpyridinium Bromide step1->intermediate1 step2 Step 2: Intramolecular Cyclization (Addition) intermediate1->step2 intermediate2 Intermediate: Hemiaminal-like Adduct step2->intermediate2 step3 Step 3: Dehydration (Elimination of H₂O) intermediate2->step3 product Final Product: Imidazo[1,2-a]pyridine step3->product

Caption: Stepwise mechanism of imidazo[1,2-a]pyridine formation.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system adapted from general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[10]

Materials and Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Anhydrous Ethanol (or DMF)

  • Sodium Bicarbonate (NaHCO₃) (optional, 1.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (e.g., 1.28 g, 10 mmol, 1.0 eq) and 2-bromo-1-(4-bromophenyl)ethanone (e.g., 2.78 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 40 mL) to the flask. The use of a polar protic solvent like ethanol facilitates the reaction.

  • Causality Note: While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate (e.g., 1.26 g, 15 mmol, 1.5 eq) is recommended. It neutralizes the HBr formed during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation. The reaction is generally complete within 4-8 hours.

  • Workup - Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • Pour the concentrated mixture into cold water or onto crushed ice (approx. 100 mL). This will cause the crude product to precipitate.

    • Collect the solid precipitate by vacuum filtration, washing with cold water to remove any inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Potential Applications in Drug Development

The structural features of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine make it a compelling candidate for screening in various drug discovery programs. The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, and the specific halogen substitutions on this molecule offer vectors for exploring structure-activity relationships (SAR).[1]

Anticancer Therapeutics

Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity by targeting key cellular pathways.[3] These include inhibition of kinases (e.g., CDK, VEGFR, PI3K), tubulin polymerization, and histone deacetylases (HDACs). The 2-phenyl substitution is a common feature in many active compounds, suggesting that the 4-bromophenyl group in the target molecule could confer significant activity.

Antitubercular Agents

The imidazo[1,2-a]pyridine class has yielded some of the most promising new antitubercular agents, effective against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[4][5][6][7] A notable clinical candidate, Q203, belongs to this chemical family and functions by inhibiting the cytochrome bc1 complex, a crucial component of the electron transport chain.[3] The specific substitutions at the 2- and 6-positions are critical for anti-TB activity, making this molecule a prime candidate for evaluation.

Ligands for Translocator Protein (TSPO)

Formerly known as the peripheral benzodiazepine receptor (PBR), the translocator protein (TSPO) is a mitochondrial protein that is overexpressed in activated microglia during neuroinflammation and in many types of cancer cells.[11] Imidazo[1,2-a]pyridine acetamides are a well-established class of high-affinity TSPO ligands.[11] 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine serves as a key intermediate for the synthesis of these acetamide derivatives, which can be developed as imaging agents for Positron Emission Tomography (PET) or as potential therapeutics for neurodegenerative diseases and cancer.

G cluster_apps Potential Therapeutic Areas Core 2-(4-Bromophenyl)-6-chloro- imidazo[1,2-a]pyridine Oncology Oncology (Kinase, Tubulin Inhibition) Core->Oncology Screening as Anticancer Agent InfectiousDisease Infectious Disease (Anti-Tuberculosis) Core->InfectiousDisease Evaluation as Anti-TB Agent Neuroscience Neuroscience / Imaging (TSPO Ligands) Core->Neuroscience Use as Intermediate for PET Ligand Synthesis

Caption: Potential drug development pathways.

Conclusion

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is more than just a chemical entity; it is a versatile building block rooted in a pharmacologically validated scaffold. Its straightforward and robust synthesis allows for accessible production in a laboratory setting. The strategic placement of chloro and bromophenyl moieties provides a foundation for developing next-generation therapeutics targeting a spectrum of diseases, from cancer to tuberculosis. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the vast therapeutic potential of this promising molecule.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Valle-Carrillo, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Siddiqui, N., et al. (2017).
  • N'guessan, D. U. J.-P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. (2021, December 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (2008, October 8). [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Shinde, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

Sources

Foundational

A Preliminary In Vitro Evaluation Framework for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide outlines a comprehensive, albeit prospective, in vitro evaluation of a specific analogue, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. While direct experimental data for this compound is not yet publicly available, this document, grounded in established methodologies for analogous compounds, provides a robust framework for its preliminary assessment. We will detail the rationale behind experimental choices, present standardized protocols, and offer templates for data interpretation, thereby providing a self-validating system for researchers initiating studies on this promising molecule.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of its pharmacological profile.[4] Numerous studies have demonstrated the potent biological activities of this class of compounds. For instance, various derivatives have shown significant efficacy as anticancer agents by inhibiting critical signaling pathways such as AKT/mTOR, inducing apoptosis, and causing cell cycle arrest.[1][5] Furthermore, the scaffold has been explored for its antimicrobial,[2][6][7][8] anti-inflammatory,[3] and even anxiolytic properties.[9] The subject of this guide, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, incorporates key structural features—a halogenated phenyl ring at the 2-position and a chloro-substituent on the imidazopyridine core—that are often associated with enhanced biological activity in related series. This guide provides a systematic approach to begin to unlock its therapeutic potential.

Synthesis and Characterization

A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][10] For the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, a plausible route would involve the reaction of 5-chloro-2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethan-1-one.

Proposed Synthetic Scheme:

Synthesis_of_2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine reactant1 5-chloro-2-aminopyridine product 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine reactant1->product Condensation reactant2 2-bromo-1-(4-bromophenyl)ethan-1-one reactant2->product

Caption: Proposed synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

Following synthesis, the compound's identity and purity should be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Anticancer Evaluation

Given the prevalence of anticancer activity within the imidazo[1,2-a]pyridine class, a primary focus of the preliminary in vitro evaluation should be the assessment of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.[5][11]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, A375, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells and incubate for 48-72 hours.[1][5]

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

Cell LineIC₅₀ (µM) after 48h
HCC1937 (Breast)To be determined
A375 (Melanoma)To be determined
HeLa (Cervical)To be determined
Normal FibroblastsTo be determined
Evaluation of Apoptotic Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate whether it induces apoptosis (programmed cell death).

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[1]

3.2.2. Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins can be examined.

Experimental Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[1][5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticipated Apoptotic Pathway Diagram:

Apoptosis_Pathway Compound 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

In Vitro Antimicrobial Susceptibility Testing

The imidazo[1,2-a]pyridine scaffold is also known for its antimicrobial properties.[2][6][7][8] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is warranted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)To be determined
Escherichia coli (Gram-negative)To be determined
Candida albicans (Fungus)To be determined

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary in vitro evaluation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. The proposed experiments are based on established protocols and the known biological activities of the broader imidazo[1,2-a]pyridine class of compounds. The successful execution of these studies will provide critical insights into the cytotoxic and antimicrobial potential of this novel molecule, thereby guiding future drug development efforts. Positive results from this initial screening would warrant further investigation, including mechanism of action studies, in vivo efficacy, and safety profiling.

References

  • Al-Ostoot, F. H., Al-Mugren, K. S., & El-Gazzar, A. B. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Al-Zahrani, M. A., Al-Ghamdi, K. M., & El-Gazzar, A. B. A. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 30(23), 5678. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & El-Gazzar, A. B. A. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-1. [Link]

  • de Oliveira, C. S., de Souza, T. B., & da Silva, F. de C. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega, 8(12), 11285–11293. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2012). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. [Link]

  • Guan, Z. H., Ren, Z. H., & Wang, Y. Y. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(4), 3275–3284. [Link]

  • Özdemir, Z., & Çankaya, M. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). Journal of Molecular Structure, 1315, 138332. [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., & Kacou, A. A. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., & Kacou, A. A. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • da Silva, M. R., de Oliveira, T. A., & de Souza, A. C. S. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Pharmaceuticals, 16(5), 738. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 73, 128886. [Link]

  • Kumar, A., & Kumar, V. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(84), 15336-15351. [Link]

  • Patel, R. V., & Patel, J. K. (2012). Synthesis and antimicrobial activity of some new pyrimidine derivatives. Organic Chemistry: An Indian Journal, 8(1), 20-25. [Link]

  • de la Torre, D., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4969. [Link]

  • Verhaeghe, P., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & El-Gazzar, A. B. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Kuca, K., et al. (2024). In silico studies and in vitro evaluation of isatin-pyridine oximes-hybrids as novel reactivators of acetylcholinesterase inhibited by an A-230 surrogate. ChemRxiv. [Link]

  • Mesnage, R., et al. (2021). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 9(9), 223. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine in Cancer Cell Line Research

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In recent years, IP derivatives have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on various cancer cell lines.[2] These compounds often exert their cytotoxic effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] This document provides a detailed guide for researchers on the application of a specific IP derivative, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, in cancer cell line-based research.

The rationale for investigating 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine stems from the established anticancer properties of the broader IP class. Studies have shown that various IP derivatives can induce cell cycle arrest and apoptosis in cancer cells.[3][4] The mechanism of action for many IPs involves the inhibition of critical cell survival pathways such as the PI3K/Akt/mTOR signaling cascade.[1][4] Furthermore, some derivatives have been shown to upregulate tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[3][4]

These application notes will provide a comprehensive overview of the essential protocols for evaluating the anticancer efficacy of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, from initial cytotoxicity screening to more detailed mechanistic studies.

Compound Handling and Preparation

Proper handling and preparation of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine are crucial for obtaining reproducible and reliable experimental results.

Stock Solution Preparation:

  • Solvent Selection: Due to the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Concentration: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use (up to 10 days), the stock solution can be stored at 4°C.[3]

  • Working Dilutions: Prepare fresh working dilutions of the compound in the appropriate cell culture medium just before each experiment. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).

Experimental Protocols

The following protocols are designed to guide the researcher through a logical progression of experiments to characterize the anticancer activity of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Following treatment with 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p53, p21, cleaved Caspase-3, PARP, Akt, p-Akt).

  • Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cell LineTreatment Time (h)IC₅₀ (µM)
Breast Cancer (MCF-7)48Value to be determined
Lung Cancer (A549)48Value to be determined
Colon Cancer (HT-29)48Value to be determined

Table 2: Example Apoptosis and Cell Cycle Analysis Summary

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7Vehicle ControlValue to be determinedValue to be determined
MCF-7Compound (IC₅₀)Value to be determinedValue to be determined

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare 10 mM Stock in DMSO MTT Cytotoxicity Screening (MTT) Compound_Prep->MTT Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (PI) Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Western_Blot Western Blot Analysis Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp IC50->Apoptosis IC50->Cell_Cycle IC50->Western_Blot Conclusion Elucidate Mechanism of Action Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion Protein_Exp->Conclusion

Caption: A generalized workflow for evaluating the anticancer properties of the compound.

Potential Signaling Pathway

signaling_pathway Compound 2-(4-Bromophenyl)-6- chloroimidazo[1,2-a]pyridine PI3K PI3K Compound->PI3K Inhibition p53 p53 Compound->p53 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK CDK p21->CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest

Caption: A putative signaling pathway modulated by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of the anticancer effects of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. Based on the data generated from these experiments, researchers can gain valuable insights into the compound's potency and mechanism of action. Future studies could involve in vivo experiments using xenograft models to evaluate the compound's efficacy in a more complex biological system. Additionally, target identification studies could be performed to pinpoint the specific molecular targets of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, which would be invaluable for further drug development efforts.

References

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available from: [Link]

  • Al-khazrajy, M. A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 225. Available from: [Link]

  • Aly, A. A., & El-Sayed, W. A. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 649-656. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available from: [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Zhang, Y., et al. (2021). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 2(2), 100511. Available from: [Link]

  • Hussein, A. M., & Naeema, A. M. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Education for Pure Science-University of Thi-Qar, 12(1), 1-11. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Al-Shareefi, M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Research Journal of Pharmacy and Technology, 14(5), 2825-2832. Available from: [Link]

Sources

Application

Application Note: A Detailed Protocol for Assessing Cell Viability Using 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Compounds derived from this core structure have shown potent inhibitory functions against various cancer cell lines, making them promising candidates for novel therapeutic agents.[2][3] This application note provides a comprehensive guide to utilizing a specific derivative, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, for the assessment of cell viability and cytotoxicity in a research setting.

We will delve into the mechanistic underpinnings of this compound class, provide a detailed, field-proven protocol for a colorimetric cell viability assay (MTT assay), and offer guidance on data interpretation. This document is designed to equip researchers with the necessary tools to reliably evaluate the cytotoxic potential of this compound against their cancer cell lines of interest.

Scientific Principle: The MTT Assay

The protocol herein employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity.[4] The foundational principle of this assay rests on the enzymatic activity of mitochondrial dehydrogenases within viable, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The resulting formazan crystals are then solubilized, yielding a colored solution whose absorbance is directly proportional to the number of living cells in the well. This allows for a quantitative determination of cell viability and the cytotoxic effects of compounds like 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.[5]

Underlying Mechanism of Action: Imidazo[1,2-a]pyridines

Understanding the mechanism by which a compound induces cytotoxicity is critical for interpreting viability data. Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the modulation of key cellular signaling pathways that govern cell cycle progression and survival.[6]

Several studies indicate that these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).[2] This is often achieved by influencing critical signaling nodes. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6][7] Inhibition of this pathway can lead to the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[2] The activation of p53 and p21 can halt the cell cycle, preventing cancer cells from proliferating.[2] Subsequently, the apoptotic cascade may be initiated, often involving the activation of caspases (e.g., caspase-7, caspase-8) and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to systematic cell dismantling.[2]

G cluster_0 cluster_1 Cellular Signaling Pathways cluster_2 Cellular Outcomes Compound 2-(4-Bromophenyl)-6-chloro- imidazo[1,2-a]pyridine AKT_mTOR AKT/mTOR Pathway (Pro-Survival) Compound->AKT_mTOR Inhibits p53_p21 p53 / p21 Pathway (Tumor Suppression) Compound->p53_p21 Activates Arrest Cell Cycle Arrest (G0/G1, G2/M) AKT_mTOR->Arrest Caspases Caspase Cascade (Executioner) p53_p21->Caspases p53_p21->Arrest Apoptosis Apoptosis Caspases->Apoptosis G start Start seed 1. Seed Cells (100 µL/well in 96-well plate) start->seed incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Treat Cells (Add 100 µL of compound dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (20 µL/well) incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 150 µL DMSO/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC50) read->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Expected Results & Recommended Parameters

Based on published data for similar imidazo[1,2-a]pyridine compounds, significant cytotoxic effects are often observed in the micromolar range. [2][7]A successful experiment will yield a dose-dependent decrease in cell viability, resulting in a sigmoidal curve from which an IC₅₀ value can be accurately derived.

ParameterRecommendationRationale & Source
Cell Lines HCC1937 (Breast), A375 (Melanoma), HeLa (Cervical), PC3 (Prostate)These lines have been shown to be sensitive to imidazopyridine derivatives. [2][7][8]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and do not become over-confluent during the assay period.
Compound Conc. Range 0.1 µM to 100 µMCovers the typical IC₅₀ range for this class of compounds (often 9-80 µM). [2][3][7]
Incubation Time 48 hoursA common time point for assessing the antiproliferative effects of novel compounds. [7][9]

Conclusion

This application note provides a scientifically grounded and detailed protocol for assessing the cytotoxic effects of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. By adhering to this guide, researchers can generate reliable and reproducible cell viability data. The inclusion of the compound's mechanistic context empowers users to not only generate data but also to interpret it within a broader biological framework, accelerating the evaluation of this promising class of anticancer compounds.

References

  • Al-Qatati, A., Al-Afifi, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Katariya, P. et al. (2020). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. Semantic Scholar. [Link]

  • Bari, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]

  • Al-Qatati, A., Al-Afifi, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Al-Qatati, A., et al. (2022). RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Santos, P. F., et al. (2023). Selenylated Imidazo[1,2-a]Pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Method

Application Notes & Protocols: Evaluating 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine as a Potential Anti-Tuberculosis Agent

Introduction: A Renewed Imperative in Tuberculosis Research Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Renewed Imperative in Tuberculosis Research

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1][2] The challenge of treating TB is significantly compounded by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering many first-line therapies ineffective. This escalating crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action.

The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising "drug prejudice" framework in medicinal chemistry due to its potent and selective activity against Mtb.[1][2][3] Compounds from this class, such as the clinical candidate Telacebec (Q203), have been shown to target a novel and essential pathway in mycobacteria.[2] Their mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[2][3][4] This disruption of oxidative phosphorylation effectively depletes the bacterium's primary energy source, ATP, leading to cell death.[3]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and systematic evaluation of a specific analogue, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine , as a potential anti-TB agent. The protocols herein are designed to be self-validating, providing a robust framework for assessing the compound's potency, selectivity, and intracellular efficacy.

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is readily achievable through a classical cyclocondensation reaction. This method involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[5] The general approach is reliable and allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The proposed synthesis proceeds by reacting 2-amino-5-chloropyridine with 2-bromo-1-(4-bromophenyl)ethanone. The reaction is typically performed in a suitable solvent like ethanol or isopropanol, often with gentle heating.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification & Product A 2-Amino-5-chloropyridine C Solvent (e.g., Ethanol) Heat (reflux) A->C B 2-Bromo-1-(4-bromophenyl)ethanone B->C D Work-up & Purification (Recrystallization) C->D Cyclocondensation E 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine D->E G A Prepare serial dilutions of test compound in 96-well plate B Add M. tuberculosis H37Rv inoculum to each well A->B C Incubate plate at 37°C for 5-7 days B->C D Add Alamar Blue reagent and incubate for 24h C->D E Read results: Blue = Inhibition (MIC) Pink = Growth D->E

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 2: Selectivity Assessment - Mammalian Cell Cytotoxicity

A viable drug candidate must be selectively toxic to the pathogen with minimal effect on host cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines. [6] Causality Behind the Method: The assay relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. [7]The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: MTT Assay

  • Cell Culture: Culture a suitable mammalian cell line, such as human lung epithelial cells (A549) or murine macrophages (RAW264.7), in appropriate media (e.g., DMEM with 10% FBS).

  • Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment. [7]3. Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the test compound (at concentrations significantly higher than the MIC). Include a "vehicle only" (DMSO) control. Incubate for 48-72 hours.

  • Assay Development: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [7]5. Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 550 nm using a microplate reader. Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as SI = CC50 / MIC . A higher SI value (typically >10) is desirable, indicating a favorable therapeutic window.

Protocol 3: Intracellular Efficacy Assessment

Since Mtb resides within host macrophages, a compound's ability to penetrate the host cell and exert its antibacterial effect is paramount. [8][9]This assay evaluates the compound's activity against intracellular mycobacteria.

Causality Behind the Method: This protocol directly models the physiological niche of Mtb infection. It tests not only the compound's inherent activity but also its ability to cross the macrophage membrane and remain active in the challenging intracellular environment.

Step-by-Step Methodology: Intracellular Activity Assay

  • Macrophage Seeding: Seed macrophages (e.g., RAW264.7) into a 24-well plate and incubate overnight. [10]2. Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours. [10]3. Wash: Wash the cells three times with sterile PBS to remove extracellular bacteria.

  • Treatment: Add fresh culture medium containing the test compound at relevant concentrations (e.g., 1x, 5x, and 10x the MIC). Include an untreated control.

  • Incubation: Incubate the infected, treated cells for 48-72 hours.

  • Cell Lysis: Aspirate the medium and lyse the macrophages with a solution of 0.1% Triton X-100 in water to release the intracellular bacteria.

  • Quantification: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count the Colony Forming Units (CFUs).

  • Analysis: Compare the CFU counts from treated wells to the untreated control to determine the reduction in intracellular bacterial load.

G A Seed macrophages in a multi-well plate B Infect macrophages with M. tuberculosis (4h) A->B C Wash to remove extracellular bacteria B->C D Treat with test compound (48-72h) C->D E Lyse macrophages to release bacteria D->E F Plate lysate on 7H11 agar and count CFUs after incubation E->F G Compare CFU counts to untreated control F->G

Caption: Workflow for the intracellular macrophage infection model.

Proposed Mechanism of Action

Based on extensive research on the imidazo[1,2-a]pyridine class, the primary target is the QcrB subunit of the cytochrome bcc-aa₃ supercomplex, a critical component of the electron transport chain responsible for oxidative phosphorylation. [2][3]Inhibition of QcrB disrupts the proton motive force, leading to a rapid decline in ATP synthesis and subsequent bacterial death. This mechanism is distinct from most current anti-TB drugs, making it effective against resistant strains. [3]

G cluster_etc Mtb Inner Membrane cluster_inhibition Inhibition cluster_result Result ComplexI Complex I (NDH-2) ComplexIII Complex III (bcc-aa3 supercomplex) ComplexI->ComplexIII e- transfer ComplexV Complex V (ATP Synthase) ComplexIII->ComplexV Proton Motive Force ATP_Depletion ATP Depletion ComplexV->ATP_Depletion Blocks ATP Synthesis Inhibitor Imidazo[1,2-a]pyridine (e.g., Test Compound) Inhibitor->ComplexIII Inhibits QcrB subunit Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of action targeting the Mtb electron transport chain.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Summary of In Vitro Activity for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

ParameterAssayCell Line / StrainResult (Hypothetical)Interpretation
Potency MICM. tuberculosis H37Rv0.2 µMHigh potency against replicating mycobacteria.
Cytotoxicity CC50A549 (Human Lung)> 50 µMLow toxicity against mammalian cells.
Selectivity SI (CC50/MIC)N/A> 250Excellent therapeutic window.
Intracellular Efficacy Log ReductionMtb in RAW264.72.5 log reduction @ 5x MICStrong activity against intracellular bacteria.

Conceptual Framework for In Vivo Evaluation

Promising candidates from in vitro screening must be advanced to preclinical in vivo models to assess their efficacy in a complex biological system. [11]The murine model of chronic TB infection is a standard for this purpose. [12] General Workflow for a Murine Efficacy Study:

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment Initiation: After 3-4 weeks, when the infection is established, treatment commences. The test compound is administered orally once daily.

  • Dosing Groups: Groups include an untreated control, a positive control (e.g., isoniazid), and several dose levels of the test compound (e.g., 12.5, 25, 50 mg/kg). [12]4. Duration: Treatment is typically administered for 4 weeks.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested, homogenized, and plated for CFU enumeration to determine the bacterial burden.

  • Pharmacokinetics (PK): Parallel PK studies are crucial to correlate drug exposure (Cmax, half-life, AUC) with efficacy. [4]

G A Aerosol infection of mice with M. tuberculosis B Establishment of chronic infection (3-4 weeks) A->B C Daily oral administration of test compound (4 weeks) B->C D Harvest lungs and spleens at endpoint C->D E Homogenize organs and plate for CFU enumeration D->E F Compare bacterial load vs. control groups E->F

Caption: High-level overview of a murine model for TB drug efficacy testing.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a critical avenue for the development of next-generation anti-tuberculosis therapies. By following the systematic protocols outlined in this guide, researchers can robustly evaluate the potential of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine , generating the comprehensive data package required for progression in the drug discovery pipeline. A strong performance in these assays—demonstrating high potency, excellent selectivity, and significant intracellular and in vivo activity—would establish this compound as a compelling lead candidate worthy of further optimization and preclinical development.

References

  • Antimicrobial Agents and Chemotherapy - ASM Journals.

  • [Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b]o[3][8]xazine Derivatives against Multidrug‐Resistant Strains.]([Link]) ResearchGate.

  • ACS Medicinal Chemistry Letters - PMC - NIH.

  • RSC Medicinal Chemistry - RSC Publishing.

  • Journal of Cancer Research and Therapeutics - PMC - NIH.

  • Google Patents.

  • PubMed.

  • Frontiers in Microbiology.

  • RSC Medicinal Chemistry - PMC - NIH.

  • Journal of Pharmaceutical Research International.

  • Frontiers in Microbiology.

  • PLOS ONE.

  • International Journal of Molecular Sciences - MDPI.

  • Creative Diagnostics.

  • ResearchGate.

  • Journal of Medicinal Chemistry - ACS Publications.

  • Organic Chemistry Portal.

  • Bentham Science Publishers.

  • Antimicrobial Agents and Chemotherapy.

  • Frontiers in Microbiology.

  • Letters in Applied NanoBioScience.

  • Journal of Antimicrobial Chemotherapy - NIH.

  • Antimicrobial Agents and Chemotherapy.

  • Molecules - MDPI.

  • Scilit.

  • Antimicrobial Agents and Chemotherapy.

Sources

Application

Application Notes and Protocols for In Vivo Xenograft Studies with 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology The imidazo[1,2-a]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds have garnered significant interest as potential therapeutics due to their ability to inhibit various cancer cell lines.[3] The subject of this guide, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, belongs to this promising class of molecules. While specific in vivo data for this particular analog is emerging, the broader family of imidazo[1,2-a]pyridines has been shown to modulate key oncogenic signaling pathways.

This document provides a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. The protocols herein are synthesized from established methodologies and best practices in preclinical oncology research, ensuring scientific rigor and ethical conduct.

Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Several imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by interfering with critical signaling pathways that drive tumor growth and survival. A plausible mechanism of action for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, based on congeners, involves the modulation of pathways such as STAT3/NF-κB, PI3K, or EGFR.[4][5][6] For the purpose of this guide, we will hypothesize a mechanism involving the inhibition of a critical kinase in a pro-survival pathway.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., PI3K/Akt) Activates Nuclear Transcription Factors Nuclear Transcription Factors Signaling Cascade (e.g., PI3K/Akt)->Nuclear Transcription Factors Activates Apoptosis Apoptosis Signaling Cascade (e.g., PI3K/Akt)->Apoptosis Inhibits Gene Expression Gene Expression Nuclear Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Compound 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Compound->Signaling Cascade (e.g., PI3K/Akt) Inhibits caption Hypothesized Signaling Pathway Inhibition. G cluster_0 A Cell Culture & Preparation B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Treatment Administration (Compound/Vehicle) D->E F Monitoring: Tumor Volume & Animal Health E->F G Endpoint Analysis: Tumor & Tissue Collection F->G H Data Analysis & Reporting G->H caption In Vivo Xenograft Study Workflow.

Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The successful completion of an in vivo xenograft study as outlined in these application notes will provide crucial data on the anti-tumor efficacy of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. Positive results from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, will be a critical step in advancing this compound through the preclinical drug development pipeline. Further investigations may include orthotopic xenograft models to study the compound's effect in a more physiologically relevant tumor microenvironment and pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with anti-tumor activity.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (2023). MDPI. [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (n.d.). PubMed Central. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]

  • Role of animal models in oncology drug discovery. (n.d.). PMC - NIH. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). NIH. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC - NIH. [Link]

  • Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. [Link]

  • Guidelines for Humane Endpoints in Animal Study Proposals. (n.d.). NIH OACU. [Link]

  • Animal ethics misconduct: mice with very large tumors. (2020). Science Integrity Digest. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (n.d.). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • Guidelines for the welfare and use of animals in cancer research. (2025). ResearchGate. [Link]

  • Cancer Animal Models. (n.d.). Oncology. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2025). ResearchGate. [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. (n.d.). Krebsliga. [Link]

  • Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. (n.d.). PMC - NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances (RSC Publishing). [Link]

  • Clinical Trial Protocol. (n.d.). [Link]

  • In vivo pharmacology. (n.d.). Transgenic, Knockout, and Tumor Model Center. [Link]

  • Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. (2019). PMC. [Link]

Sources

Method

Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Drug Discovery

Introduction: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a wide array of biologically active compounds and marketed drugs.[1][2] This heterocyclic system is featured in well-known medications such as the hypnotic zolpidem and the anxiolytic alpidem.[1][3] Its synthetic tractability and versatile structure allow for the exploration of vast chemical space, leading to the discovery of potent agents against a spectrum of therapeutic targets, including kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs).[3][4] Consequently, libraries of imidazo[1,2-a]pyridine derivatives are invaluable resources in the quest for novel therapeutics for cancer, infectious diseases, and neurological disorders.[3][5][6]

High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate these large chemical libraries, identifying "hits"—compounds that modulate the activity of a biological target of interest.[7] This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals to design, execute, and validate HTS campaigns centered on imidazo[1,2-a]pyridine libraries. We will delve into the causality behind experimental choices, from assay development to the critical hit validation cascade, ensuring a robust and efficient path from screen to lead.

Section 1: Assay Development and Optimization - The Foundation of a Successful Screen

The success of any HTS campaign is contingent upon a robust, reliable, and reproducible assay. The initial phase of development is critical and involves a systematic optimization of conditions to achieve a stable assay window that can reliably distinguish between active and inactive compounds.

Choosing the Right Assay Format: Biochemical vs. Cell-Based

The first pivotal decision is the choice between a biochemical and a cell-based assay format. This choice is dictated by the nature of the biological target and the desired information.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in an in vitro system.[8] They are ideal for target-based screening, offering high precision and direct measurement of a compound's interaction with the target, such as a kinase.[9][10] Common formats include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based readouts that measure product formation (e.g., ADP for kinases).[8][11]

    • Causality: By isolating the target protein, biochemical assays minimize the confounding variables present in a cellular environment, providing a clear measure of direct target engagement. This is crucial for establishing a direct structure-activity relationship (SAR).

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by assessing a compound's effect within a complex network of cellular pathways.[12][13] They are essential for understanding downstream functional consequences, cellular permeability, and potential cytotoxicity.[10][13] Formats include reporter gene assays, second messenger assays (e.g., cAMP), and high-content imaging.[8]

    • Causality: A compound may show high potency in a biochemical assay but fail in a cell-based assay due to poor membrane permeability or rapid metabolism.[10] Running cell-based assays, often as secondary screens, provides an early indication of a compound's potential "drug-like" properties.

Protocol: Assay Optimization for a Kinase Target (Biochemical)

This protocol outlines the optimization of a generic TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay, a common choice for screening imidazo[1,2-a]pyridine libraries, which are often designed as kinase inhibitors.[3]

Objective: To determine the optimal concentrations of kinase and substrate to achieve a robust assay window and linear reaction kinetics.

Materials:

  • Purified Kinase of Interest

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Detection Reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin)

  • 384-well, low-volume, white microplates

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare a series of kinase dilutions in assay buffer.

    • Dispense the kinase dilutions into the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a fixed, saturating concentration of substrate and ATP (e.g., Km value of ATP).

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding (e.g., 60 minutes).

    • Read the plate on a TR-FRET capable microplate reader.

    • Causality: The goal is to identify the lowest enzyme concentration that yields a strong signal-to-background ratio. Using excessive enzyme is costly and can lead to rapid substrate depletion, violating the assumptions of steady-state kinetics needed for accurate IC₅₀ determination.[14]

  • Substrate Titration & Km Determination:

    • Using the optimal kinase concentration from Step 1, perform a substrate titration.

    • Prepare serial dilutions of the biotinylated substrate peptide.

    • Initiate the reactions by adding the fixed kinase concentration and a saturating concentration of ATP.

    • Follow the incubation and detection steps as above.

    • Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity).

    • Causality: Screening is typically performed with the substrate concentration at or near its Km value.[14] This condition provides a sensitive environment to detect competitive inhibitors, as both the inhibitor and the substrate are competing for the enzyme's active site.

  • Assay Validation with Z'-Factor:

    • Prepare a plate with 16-24 wells for positive controls (full reaction, no inhibitor) and 16-24 wells for negative controls (no enzyme or a known potent inhibitor).

    • Run the assay under the optimized conditions.

    • Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[15]

      • Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[16]

    • Causality: The Z'-factor is the industry-standard metric for assay quality.[17] It quantifies the separation between the distributions of the positive and negative controls. An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5.[18][19]

Parameter Condition Rationale Acceptance Criterion
Enzyme Conc. TitrationMinimize cost, ensure linearityLowest conc. giving S/B > 10
Substrate Conc. TitrationDetermine Km for optimal inhibitor sensitivitySet at or near Km value
ATP Conc. Fixed at KmStandardizes conditions for competitive inhibitionConsistent across all assays
Incubation Time Time courseEnsure initial velocity conditions (<10% substrate turnover)Linear range of product formation[14]
Z'-Factor Statistical TestValidate assay robustness and reproducibilityZ' ≥ 0.5[18]
Table 1: Key parameters and acceptance criteria for biochemical assay optimization.

Section 2: The High-Throughput Screening Workflow

Once the assay is validated, the full-scale screen can commence. This requires meticulous planning in compound management, plate mapping, and automated execution to ensure data integrity across tens of thousands of compounds.

Compound Library Management

Proper handling of the imidazo[1,2-a]pyridine library is paramount to the success of the screen.[20]

  • Storage: Master stock solutions (typically 10-20 mM in 100% DMSO) should be stored at -20°C or -80°C in sealed plates to prevent water absorption and compound degradation.

  • Plate Preparation: For screening, "daughter" plates are created by diluting the master stock into an intermediate concentration. The final screening concentration is achieved by dispensing a small volume (e.g., 50 nL) of the daughter plate into the assay plate containing buffer.

  • Causality: Improper storage can lead to compound precipitation or degradation, resulting in false negatives. Careful tracking and registration of every plate and well location are critical to ensure that hits can be reliably identified and re-ordered for follow-up studies.[20]

HTS Protocol: Single-Point Screen

Objective: To identify primary "hits" from the imidazo[1,2-a]pyridine library that inhibit the target kinase by a predefined threshold.

Automation: This workflow is designed for a fully automated HTS platform incorporating liquid handlers and plate readers.

Step-by-Step Protocol:

  • Plate Mapping: Design the 384-well plate map. Typically, columns 1 and 2 are reserved for negative controls (DMSO vehicle) and columns 23 and 24 for positive controls (known inhibitor). The central columns (3-22) are for the library compounds.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo) to transfer ~50 nL of each library compound from the daughter plates to the assay plates. This technology minimizes DMSO carryover.

  • Reagent Addition:

    • Dispense the optimized concentration of kinase in assay buffer to all wells. Allow for a brief pre-incubation (15-30 minutes) of the enzyme with the library compounds.

    • Causality: This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced, increasing the sensitivity for detecting inhibitors.

    • Initiate the reaction by dispensing the substrate/ATP mix.

  • Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Add the TR-FRET detection reagents and incubate for the required time (e.g., 60 minutes).

  • Data Acquisition: Read the plates using a compatible plate reader.

Primary Data Analysis
  • Normalization: Raw data from each plate is normalized against the plate's own controls. The percent inhibition for each compound is calculated as:

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control))

  • Hit Selection: A hit is typically defined as a compound that exhibits inhibition greater than a specific threshold, often calculated as three times the standard deviation of the negative (DMSO) controls (e.g., >50% inhibition).

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Lib Imidazo[1,2-a]pyridine Library Plates Dispense Acoustic Compound Dispensing (nL) Lib->Dispense Assay Assay-Ready Plates (Buffer) Assay->Dispense Add_Enzyme Add Kinase (Pre-incubation) Dispense->Add_Enzyme Add_Substrate Add Substrate/ATP (Initiate Reaction) Add_Enzyme->Add_Substrate Read Read Plate (TR-FRET) Add_Substrate->Read QC Plate QC (Z' > 0.5) Read->QC Norm Data Normalization (% Inhibition) QC->Norm Hit_Select Hit Selection (Threshold) Norm->Hit_Select Primary_Hits Primary Hit List Hit_Select->Primary_Hits

Fig 1. Automated HTS workflow from library to primary hits.

Section 3: The Hit Validation Cascade - Separating Wheat from Chaff

A primary hit is not a confirmed active compound. HTS campaigns are prone to false positives arising from assay interference, compound aggregation, or non-specific activity.[21][22] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on the most promising chemical matter.[21][23]

Hit_Validation_Cascade Primary Primary HTS Hits (~1000s) Reconfirm Hit Re-confirmation (Fresh Powder) Primary->Reconfirm >90% removed Dose Dose-Response Curve (IC50 Determination) Reconfirm->Dose Ortho Orthogonal Assay (Different Technology) Dose->Ortho Cellular Cell-Based Assay (Functional Activity) Ortho->Cellular SAR SAR by Analogs Cellular->SAR Lead Validated Hit Series (Lead Candidates) SAR->Lead

Fig 2. A typical hit validation and triaging cascade.
Protocol: Hit Re-confirmation and Dose-Response

Objective: To confirm the activity of primary hits using freshly sourced compound powder and to determine their potency (IC₅₀).

Step-by-Step Protocol:

  • Source Fresh Compound: Order the solid form of the hit compounds from the vendor. Do not rely on the original screening sample.

    • Causality: The compound in the screening library may have degraded over time. Re-testing with fresh powder validates that the observed activity is intrinsic to the compound's structure.

  • Prepare Dilution Series: Create a serial dilution series for each confirmed hit, typically an 8- to 10-point curve centered around the expected IC₅₀. Use a log or semi-log dilution (e.g., 3-fold or 10-fold dilutions).[24]

  • Run Assay: Perform the optimized biochemical assay with the full dilution series for each compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.[24]

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the target's activity is inhibited).[25][26]

    • Causality: The IC₅₀ value is a critical measure of a compound's potency. It allows for the ranking of hits and provides a quantitative basis for SAR studies.[27] Reporting potency as pIC₅₀ (-log(IC₅₀)) is often preferred for statistical analysis.[24]

Hit ID Primary Screen % Inh. Re-confirmed IC₅₀ (µM) pIC₅₀ Hill Slope Decision
IMP-00185.2%0.756.121.1Progress
IMP-00291.5%No activityN/AN/ADiscard (False Positive)
IMP-00365.8%12.34.910.9Progress (Lower Potency)
IMP-00478.1%2.15.682.5Caution (Potential Aggregator)[21]
Table 2: Sample data from hit re-confirmation and dose-response analysis.
Orthogonal Assays: Ensuring On-Target Activity

An orthogonal assay is used to confirm hit activity using a different detection method or principle.[21][28] This is a crucial step to eliminate false positives that arise from interference with the primary assay's technology.[29]

  • Example: If the primary screen was a TR-FRET assay (measuring phosphorylation), a suitable orthogonal assay could be a mobility-shift assay (e.g., Caliper) or a luminescence-based assay that measures the depletion of ATP (e.g., Kinase-Glo®).

  • Causality: If a compound is a true inhibitor of the kinase, it should show activity regardless of the detection method.[14] If a compound is active in the TR-FRET assay but inactive in the Kinase-Glo® assay, it may be a fluorescent artifact (e.g., a quencher) rather than a true inhibitor.[29]

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B (Screening Target) KinaseA->KinaseB activates Substrate Substrate Protein KinaseB->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate TF Transcription Factor P_Substrate->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->KinaseB

Fig 3. Imidazo[1,2-a]pyridine inhibiting a target in a signaling cascade.

Conclusion

High-throughput screening of imidazo[1,2-a]pyridine libraries is a powerful strategy for identifying novel starting points for drug discovery. Success, however, is not merely a function of screening large numbers of compounds. It is built upon a foundation of meticulous assay development, a deep understanding of the underlying biological and chemical principles, and a disciplined, multi-step validation process designed to systematically eliminate artifacts. By following the principles and protocols outlined in this guide—from establishing a robust assay with a Z'-factor ≥ 0.5 to confirming hits with dose-response curves and orthogonal assays—researchers can significantly increase the probability of discovering genuinely active, on-target modulators. This structured approach ensures that resources are focused on the most promising chemical series, ultimately accelerating the journey from a primary hit to a viable lead candidate.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • De Rycker, M., et al. (2018). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases. Retrieved from [Link]

  • Llauradó, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - NIH. Retrieved from [Link]

  • Egan, D., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Lindsley, C. W. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. PubMed. Retrieved from [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Retrieved from [Link]

  • Geppert, H., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Retrieved from [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Zhang, X. D. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved from [Link]

  • An, F., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Domainex. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. Order.... Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Retrieved from [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a crucial step in the development of various pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] However, the synthesis of this particular di-halogenated derivative can present challenges, including low yields, side product formation, and purification difficulties. This guide provides expert insights and practical solutions to navigate these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, focusing on the widely used condensation reaction between 5-chloro-2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethanone.

Issue 1: Low or No Product Yield

Q: I'm not getting any product, or the yield is very low. What are the likely causes and how can I fix it?

A: Low or no yield is a common frustration. Let's break down the potential culprits, from starting materials to reaction conditions.

  • Poor Quality of Starting Materials:

    • 5-chloro-2-aminopyridine: This starting material can degrade over time. Ensure it is pure and dry. If it's discolored (yellow or brown), consider recrystallizing it from a suitable solvent like ethanol or toluene.

    • 2-bromo-1-(4-bromophenyl)ethanone (α-bromoacetophenone derivative): This reagent is a lachrymator and can be unstable. It's often beneficial to use it freshly prepared or purchased from a reliable supplier and stored under inert gas. The presence of impurities can significantly hinder the reaction.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol or methanol are commonly used, for halogenated substrates, a higher boiling point solvent like isopropanol or n-butanol can be beneficial to drive the reaction to completion. In some cases, a polar aprotic solvent like DMF can improve solubility and reaction rates, but be mindful of potential side reactions at high temperatures.

    • Temperature: The reaction typically requires heating. If you're running the reaction at a lower temperature, you may not be overcoming the activation energy. Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[2]

    • Reaction Time: The reaction may be slower than anticipated due to the electron-withdrawing nature of the chloro and bromo substituents. Ensure you are monitoring the reaction by TLC over an extended period before concluding it has failed.

  • Presence of Water: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can hydrolyze the α-bromoacetophenone and interfere with the cyclization process.

Issue 2: Formation of Side Products

Q: My TLC shows multiple spots in addition to my desired product. What are these side products and how can I minimize them?

A: Side product formation is a frequent challenge, especially with reactive intermediates.

  • Common Side Products:

    • Dimerization of 2-bromo-1-(4-bromophenyl)ethanone: Under basic conditions or prolonged heating, the α-bromoacetophenone can self-condense.

    • Formation of an uncyclized intermediate: The initial N-alkylation product may not efficiently cyclize, especially if the reaction conditions are not optimal.

    • Polysubstitution or rearrangement products: While less common in this specific synthesis, under harsh conditions, other reactions on the aromatic rings can occur.

  • Minimizing Side Products:

    • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 5-chloro-2-aminopyridine to ensure the complete consumption of the more reactive α-bromoacetophenone.

    • Gradual Addition: Add the 2-bromo-1-(4-bromophenyl)ethanone solution dropwise to the heated solution of 5-chloro-2-aminopyridine. This maintains a low concentration of the α-haloketone, minimizing self-condensation.

    • Base: The addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can help to neutralize the HBr formed during the reaction, which can sometimes catalyze side reactions. However, a strong base should be avoided as it can promote the decomposition of the α-bromoacetophenone.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to get a pure product after the reaction. What are the best purification strategies?

A: Purification of halogenated aromatic compounds can be tricky due to their similar polarities.

  • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system can be particularly useful. For 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, consider the following solvent systems for recrystallization:

    • Ethanol/Water

    • Toluene/Hexane

    • Ethyl Acetate/Hexane

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is the next step.

    • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. Careful monitoring by TLC is essential to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

A1: The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine proceeds via a classic reaction for imidazo[1,2-a]pyridine formation, often referred to as a modified Tschitschibabin reaction. The mechanism involves two key steps:

  • N-Alkylation: The exocyclic nitrogen of 5-chloro-2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of 2-bromo-1-(4-bromophenyl)ethanone, displacing the bromide ion.

  • Intramolecular Cyclization and Dehydration: The endocyclic pyridine nitrogen of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine core.

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, one-pot procedures are often employed for the synthesis of imidazo[1,2-a]pyridines and can be adapted for this specific molecule.[3] This typically involves reacting the 2-aminopyridine derivative with the corresponding ketone in the presence of an in-situ halogenating agent or a catalyst that facilitates the entire cascade in a single reaction vessel. However, for initial attempts and optimization, a two-step approach (synthesis of the α-haloketone followed by condensation) often provides better control and higher yields.

Q3: How do the halogen substituents affect the reaction?

A3: The chloro group on the pyridine ring and the bromo group on the phenyl ring are both electron-withdrawing. This has two main effects:

  • Decreased Nucleophilicity: The chloro group on the 2-aminopyridine ring reduces the nucleophilicity of both nitrogen atoms, which can slow down the initial N-alkylation step.

  • Increased Electrophilicity: The bromo group on the acetophenone makes the carbonyl carbon more electrophilic, which can facilitate the final cyclization step. Overall, the reaction may require slightly more forcing conditions (higher temperature or longer reaction time) compared to the synthesis of non-halogenated analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

This protocol is a standard method for the α-bromination of an acetophenone derivative.

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromoacetophenone199.0410.0 g0.050
Bromine159.812.6 mL0.050
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a fume hood, dissolve 4-bromoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Slowly pour the reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine.

  • Recrystallize the crude product from ethanol to yield white to pale yellow crystals of 2-bromo-1-(4-bromophenyl)ethanone.

Protocol 2: Synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

This is a general and robust protocol for the condensation reaction.

ReagentMolar Mass ( g/mol )AmountMoles
5-Chloro-2-aminopyridine128.561.28 g0.010
2-Bromo-1-(4-bromophenyl)ethanone277.942.78 g0.010
Isopropanol60.1030 mL-
Sodium Bicarbonate84.011.0 g0.012

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-aminopyridine, sodium bicarbonate, and isopropanol.

  • Heat the mixture to reflux with stirring until the 5-chloro-2-aminopyridine is fully dissolved.

  • In a separate flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone in a minimal amount of isopropanol (approx. 10 mL).

  • Add the solution of 2-bromo-1-(4-bromophenyl)ethanone dropwise to the refluxing mixture over 20-30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 9:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to yield 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine as a solid.

Visualizing the Workflow

To better understand the synthesis, the following diagrams illustrate the key steps and relationships.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification 4-Bromoacetophenone 4-Bromoacetophenone Bromination Bromination 4-Bromoacetophenone->Bromination Br2, Acetic Acid 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone Bromination->2-Bromo-1-(4-bromophenyl)ethanone Condensation Condensation 2-Bromo-1-(4-bromophenyl)ethanone->Condensation Isopropanol, NaHCO3, Reflux 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine->Condensation Crude Product Crude Product Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product 2-(4-Bromophenyl)-6- chloroimidazo[1,2-a]pyridine Recrystallization->Pure Product

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine.

Troubleshooting_Logic Low_Yield Low/No Yield Check_Starting_Materials Check Starting Material Purity Low_Yield->Check_Starting_Materials Possible Cause Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Possible Cause Control_Moisture Ensure Anhydrous Conditions Low_Yield->Control_Moisture Possible Cause Recrystallize\n5-chloro-2-aminopyridine Recrystallize 5-chloro-2-aminopyridine Check_Starting_Materials->Recrystallize\n5-chloro-2-aminopyridine Use Fresh\nα-bromoacetophenone Use Fresh α-bromoacetophenone Check_Starting_Materials->Use Fresh\nα-bromoacetophenone Increase Temperature Increase Temperature Optimize_Conditions->Increase Temperature Change Solvent Change Solvent Optimize_Conditions->Change Solvent Increase Reaction Time Increase Reaction Time Optimize_Conditions->Increase Reaction Time Dry Glassware\n& Solvents Dry Glassware & Solvents Control_Moisture->Dry Glassware\n& Solvents

Caption: Troubleshooting logic for addressing low product yield.

References

  • A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. (2007). Molecular Diversity, 11(4), 227-230. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry, 4(4), 1362-1372. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2023). Journal of Advances in Medicine and Medical Research, 35(22), 1-11. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyridine Inhibitors

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the development of imidazo[1,2-a]pyridine inhibitors. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the development of imidazo[1,2-a]pyridine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving suitable oral bioavailability for this important class of molecules. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its inherent physicochemical properties often present significant hurdles to successful oral drug delivery.

This document provides in-depth, experience-driven guidance in a practical question-and-answer format, complete with troubleshooting workflows, detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of imidazo[1,2-a]pyridine inhibitors?

The oral bioavailability of any compound is a function of its absorption, distribution, metabolism, and excretion (ADME) profile. For the imidazo[1,2-a]pyridine class, the key challenges typically fall into three interrelated categories:

  • Poor Aqueous Solubility: Many potent imidazo[1,2-a]pyridine derivatives are highly lipophilic (have a high logP).[3][4] This characteristic, while often beneficial for target binding, leads to low solubility in the aqueous environment of the gastrointestinal (GI) tract. If a compound does not dissolve, it cannot be absorbed. This can result in precipitation in the gut and suboptimal plasma exposure.[3][4]

  • Low Permeability: For a drug to be absorbed, it must pass through the intestinal epithelium. This process can be hindered by several factors. Some compounds may be too polar to passively diffuse across the lipid cell membranes. More commonly for this class, compounds can be actively removed from the intestinal cells by efflux transporters, such as P-glycoprotein (Pgp), which acts as a cellular pump, reducing the net absorption.[5]

  • High First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein. The liver is the primary site of drug metabolism. Imidazo[1,2-a]pyridine derivatives can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, a process known as the "first-pass effect." This can significantly reduce the amount of active drug that reaches systemic circulation.[4][6]

Q2: My lead compound is extremely potent in vitro, but shows almost no exposure when dosed orally in mice. Where do I start?

This is a classic and common challenge in drug discovery. A disconnect between in vitro potency and in vivo efficacy is almost always an issue of poor pharmacokinetics (PK). The first step is to systematically diagnose the root cause. You should immediately assess the fundamental ADME properties of your compound. The initial assays to perform are:

  • Aqueous Solubility: Is the compound dissolving in the GI tract?

  • In Vitro Permeability: Can the compound cross the intestinal barrier? Is it an efflux substrate?

  • Metabolic Stability: Is the compound being rapidly cleared by the liver?

The results from these three assays will provide a clear direction for your optimization strategy.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Problem Area 1: Poor Aqueous Solubility

Q: My imidazo[1,2-a]pyridine derivative has a solubility of <1 µg/mL in phosphate-buffered saline (PBS). What are my immediate next steps?

A: A solubility of <1 µg/mL is a significant liability that must be addressed. The underlying cause is likely high lipophilicity, which leads to the molecule preferring to remain in a solid state rather than dissolving in water. You have two main paths forward: chemical modification and formulation.

Causality & Strategy:

The high lipophilicity of many advanced imidazo[1,2-a]pyridine cores, often driven by bulky biaryl ether moieties that enhance potency, is a primary cause of poor solubility.[4] This can lead to precipitation and extended absorption in the gut, resulting in poor plasma exposure.[3][4]

  • Chemical Modification: The most robust solution is to modify the molecule to improve its intrinsic solubility.

    • Introduce Ionizable Groups: Incorporating a basic nitrogen, such as in a piperazine or piperidine ring, can significantly improve solubility in the acidic environment of the stomach.[3][4] This allows for the formation of a soluble salt.

    • Reduce Lipophilicity (cLogP): Systematically replace lipophilic groups with more polar ones, provided potency can be maintained. Sometimes, even minor changes, like substituting a methyl group with a polar alternative, can have a positive impact.[6][7]

    • Disrupt Crystal Packing: Introduce substituents that disrupt the planarity and symmetry of the molecule. This can lower the crystal lattice energy, making it easier for the compound to dissolve.

  • Formulation Strategies: For early in vivo studies, formulation can be used to overcome poor solubility.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility and dissolution rate.[8] Techniques like spray drying or hot-melt extrusion are common.[8]

    • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve absorption.

    • pH Adjustment/Co-solvents: For preclinical dosing, using vehicles containing co-solvents (e.g., PEG400, Solutol HS 15) or pH-modifying agents can help keep the compound in solution.

Below is a workflow to guide your decision-making process for addressing poor oral bioavailability.

G cluster_0 Troubleshooting Workflow for Poor Oral Bioavailability Start Poor Oral Bioavailability Observed in vivo Assess_Sol Measure Aqueous Solubility Start->Assess_Sol Assess_Perm Perform Caco-2 Permeability Assay Assess_Sol->Assess_Perm No Sol_Low Solubility < 10 µM? Assess_Sol->Sol_Low Yes Assess_Met Run Liver Microsomal Stability Assay Assess_Perm->Assess_Met No Perm_Low Permeability Low? Efflux Ratio > 2? Assess_Perm->Perm_Low Yes Met_Low Metabolically Unstable? Assess_Met->Met_Low Yes Success Re-test in vivo Assess_Met->Success No (Re-evaluate) Sol_Strategy ACTION: - Introduce Ionizable Groups - Reduce Lipophilicity - Formulation (e.g., ASD) Sol_Low->Sol_Strategy Perm_Strategy ACTION: - Attenuate pKa (Fluorination) - Mask H-Bond Donors - Reduce Pgp Recognition Perm_Low->Perm_Strategy Met_Strategy ACTION: - Block Metabolic 'Soft Spots' - Introduce EWGs - Reduce Lipophilicity Met_Low->Met_Strategy Sol_Strategy->Success Perm_Strategy->Success Met_Strategy->Success

Caption: Troubleshooting workflow for poor oral bioavailability.

Problem Area 2: Poor Membrane Permeability

Q: My compound is adequately soluble, but it shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in the Caco-2 assay. What is happening?

A: This profile strongly suggests that your compound is a substrate for an efflux transporter, most likely P-glycoprotein (Pgp). Even if the compound dissolves in the gut, it is being actively pumped back into the intestinal lumen after entering the cells, preventing it from reaching the bloodstream.

Causality & Strategy:

Pgp efflux is a well-documented challenge for certain chemical scaffolds. For imidazo[1,2-a]pyridines, basic amines, which can be beneficial for solubility, can also be recognition motifs for Pgp.[5] The goal is to reduce the compound's recognition by and interaction with Pgp.

  • Structural Modification to Reduce Pgp Efflux:

    • Attenuate Basicity (pKa): One of the most effective strategies is to lower the pKa of a nearby basic amine. The introduction of fluorine atoms on a piperidine ring, for example, can reduce the pKa by nearly two units.[5] This change can significantly decrease Pgp-mediated efflux and improve oral exposure.[5] The rationale is that a less basic, more neutral species at physiological pH may have a lower affinity for the transporter.

    • Masking Hydrogen Bond Donors: Efflux pumps often recognize substrates through hydrogen bonding. Capping or removing hydrogen bond donors can sometimes reduce efflux.

    • Increase Molecular Rigidity: Introducing constrained secondary amines or other rigidifying elements can sometimes disrupt the optimal conformation for Pgp binding.[5]

  • Co-dosing with a Pgp Inhibitor (for experimental validation): To confirm that Pgp is the culprit, you can run the Caco-2 assay again in the presence of a known Pgp inhibitor (e.g., verapamil). If the efflux ratio decreases significantly, it validates that your compound is a Pgp substrate. This is a diagnostic tool, not a therapeutic strategy.

Pgp_Efflux cluster_cell Intestinal Epithelial Cell Lumen GI Lumen Blood Bloodstream Membrane Apical Membrane Basolateral Membrane Membrane:f1->Blood Absorption Pgp Pgp Transporter Drug_Out Imidazo[1,2-a]pyridine Pgp->Drug_Out Efflux Drug_In Imidazo[1,2-a]pyridine Drug_In->Membrane:f0 Passive Diffusion caption P-glycoprotein (Pgp) mediated drug efflux.

Caption: P-glycoprotein (Pgp) mediated drug efflux.

Problem Area 3: High First-Pass Metabolism

Q: My compound has good solubility and permeability, but in vivo oral bioavailability is still below 10% and the intravenous (IV) clearance is very high. What is the likely issue?

A: This profile points directly to rapid first-pass metabolism. Your compound is being absorbed from the intestine but is then being efficiently eliminated by metabolic enzymes, primarily in the liver, before it can distribute throughout the body. The high IV clearance confirms that the molecule is inherently unstable to metabolic processes.

Causality & Strategy:

The chemical structure of your imidazo[1,2-a]pyridine derivative likely contains one or more "metabolic soft spots"—positions that are easily oxidized or otherwise modified by CYP enzymes. The key is to identify these spots and block them through chemical modification.

  • Identify Metabolic Hotspots:

    • Metabolite Identification Studies: The most definitive method is to incubate your compound with liver microsomes and then use mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites. This will pinpoint the exact site of metabolic attack.

    • In Silico Prediction: Computational models can predict likely sites of metabolism, providing a good starting point for synthetic efforts.

  • Structural Modifications to Enhance Metabolic Stability:

    • Blocking with Fluorine: The C-F bond is extremely strong and resistant to metabolism.[5] Replacing a hydrogen atom at a metabolic hotspot with a fluorine atom is a very common and effective strategy to improve stability.

    • Replacing Labile Groups: If metabolism is occurring on an alkyl chain or an aromatic ring, you can replace that moiety with a more stable one. For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring can sometimes block metabolism.

    • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity can decrease the rate of metabolism.

    • Positional Isomerism: The position of substituents on the imidazo[1,2-a]pyridine core can dramatically influence metabolic stability and potency.[6][7] It is often worthwhile to synthesize and test positional isomers of your lead compound.

Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer over time, simulating conditions in the GI tract.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to a 96-well plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or HPLC-UV, comparing it against a calibration curve prepared in PBS/DMSO.

  • Calculation: The measured concentration is the kinetic solubility of the compound under these conditions.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier and assess both passive permeability and active efflux.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Initiation (A-to-B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side (representing the GI lumen).

    • Add fresh buffer to the basolateral (B) side (representing the bloodstream).

  • Assay Initiation (B-to-A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 is indicative of active efflux.

Protocol 3: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.

  • Reagent Preparation:

    • Prepare a solution of the test compound (e.g., at 1 µM) in buffer.

    • Prepare a solution of liver microsomes (e.g., human or mouse, at 0.5 mg/mL).

    • Prepare a solution of the NADPH regenerating system (the cofactor required for CYP enzyme activity).

  • Incubation:

    • Pre-warm the compound and microsome solutions to 37°C.

    • Initiate the reaction by adding the NADPH solution.

  • Time-Point Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to measure the remaining percentage of the parent compound.

  • Calculation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Data Interpretation Guide

Effective drug design requires balancing multiple parameters. A compound that excels in one area may fail in another. The table below illustrates how to interpret multi-parameter data for hypothetical imidazo[1,2-a]pyridine analogs.

Compound IDPotency (IC₅₀, nM)Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t½ (min)Oral Bioavailability (F%)Analysis & Next Steps
Lead-01 20.50.815.245<1%Diagnosis: Potent but insoluble and a strong Pgp substrate. Action: Major chemical modifications needed to improve solubility and reduce efflux.
Lead-02 255512.51.2>608%Diagnosis: Good solubility and permeability, but low bioavailability. Action: Investigate potential for non-CYP metabolism or other clearance mechanisms. May still be a PK issue.
Lead-03 15>10015.11.552%Diagnosis: Excellent solubility and permeability but metabolically unstable. Action: Identify and block the metabolic soft spot.
Lead-04 308010.21.85545%Balanced Profile: A good lead for further optimization. Potency is acceptable, and key ADME properties are much improved. Action: Proceed to in vivo efficacy models.

This integrated approach of diagnosing issues, applying targeted strategies, and using robust experimental protocols will significantly enhance the probability of developing imidazo[1,2-a]pyridine inhibitors with favorable oral bioavailability.

References

Sources

Troubleshooting

Technical Support Center: Navigating and Mitigating Off-Target Effects of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (Anle138b)

Welcome, researchers and drug development professionals, to the comprehensive technical support guide for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, widely known in the scientific community as Anle138b. This resou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to the comprehensive technical support guide for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, widely known in the scientific community as Anle138b. This resource is designed to provide you with in-depth insights and practical guidance on understanding and mitigating the off-target effects of this promising therapeutic agent. Our goal is to empower you to conduct your experiments with the highest degree of scientific rigor and to accurately interpret your findings.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding Anle138b, its mechanism of action, and the importance of considering its off-target profile.

1. What is 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (Anle138b) and what is its primary therapeutic target?

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, or Anle138b, is a small molecule compound that has shown significant promise in preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is the inhibition of protein aggregation, specifically targeting the oligomeric forms of proteins such as alpha-synuclein and tau.[1][3][4] These protein aggregates are pathological hallmarks of synucleinopathies like Parkinson's disease and tauopathies like Alzheimer's disease.[1][2] Anle138b is believed to bind to cavities within the fibrillar structures of these protein aggregates, thereby preventing their further assembly and reducing their neurotoxicity.[5]

2. Why is it important to consider the off-target effects of Anle138b?

While Anle138b was designed to target protein aggregates, like most small molecules, it has the potential to interact with other proteins in the cell, leading to off-target effects. These unintended interactions can result in unexpected experimental outcomes, cellular toxicity, or misleading interpretations of the compound's therapeutic mechanism. A thorough understanding of the off-target profile of Anle138b is crucial for:

  • Accurate interpretation of experimental data: Distinguishing between on-target and off-target effects is essential for elucidating the true biological consequences of Anle138b treatment.

  • Predicting potential side effects: In a clinical context, off-target interactions are a primary cause of adverse drug reactions. Identifying these interactions early in the drug development process is critical for patient safety.

  • Optimizing therapeutic strategies: By understanding the full spectrum of molecular interactions, researchers can devise strategies to minimize undesirable off-target effects while maximizing the therapeutic benefit of Anle138b.

3. Has Anle138b shown a favorable safety profile in preclinical and clinical studies?

Yes, preclinical studies in various animal models have indicated that Anle138b has a good safety profile and is well-tolerated.[1][6][7] Furthermore, Phase 1a clinical trials in healthy volunteers have demonstrated that Anle138b is safe and well-tolerated at doses that achieve plasma concentrations predicted to be therapeutically effective.[8][9] However, it is important to note that the absence of overt toxicity in these studies does not preclude the existence of more subtle off-target effects that could be relevant in specific experimental contexts or in long-term treatment scenarios.

4. What is the general approach to identifying the off-target profile of a small molecule like Anle138b?

Identifying the off-target profile of a small molecule is a multi-faceted process that typically involves a combination of computational and experimental approaches.

  • Computational Prediction: In silico methods, such as docking simulations and pharmacophore modeling, can predict potential off-target interactions based on the chemical structure of the compound and known protein binding sites.

  • Experimental Screening: A variety of experimental techniques can be employed to identify and validate off-target interactions. These include:

    • Proteome-wide approaches: Techniques like Cellular Thermal Shift Assay (CETSA) and chemical proteomics can identify direct binding partners of the compound in a cellular context.

    • Panel-based screening: Screening the compound against large panels of proteins, such as kinases (kinome profiling), G-protein coupled receptors (GPCRs), and ion channels, can identify interactions with specific protein families.

    • Phenotypic screening: Observing the effects of the compound on a wide range of cellular phenotypes can provide clues about its potential off-target activities.

II. Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section provides a structured approach to troubleshooting common experimental issues that may arise when working with Anle138b, with a focus on distinguishing between on-target and potential off-target effects.

Observed Problem Potential Off-Target Related Cause Recommended Troubleshooting Steps
Unexpected Cell Viability Changes (Toxicity or Proliferation) The imidazo[1,2-a]pyridine scaffold, present in Anle138b, has been associated with a broad range of biological activities, including potential interactions with kinases that regulate cell survival and proliferation.1. Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which the effect is observed. 2. Control Compound: Include a structurally similar but inactive analog of Anle138b as a negative control. 3. Kinome Profiling: Screen Anle138b against a comprehensive kinase panel to identify potential off-target kinases. 4. Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct engagement of any identified off-target kinases in your cellular model.
Alterations in Cellular Signaling Pathways Unrelated to Protein Aggregation Anle138b may be interacting with upstream or downstream components of signaling pathways that are not directly related to its primary mechanism of action.1. Pathway Analysis: Utilize phosphoproteomics or western blotting with a panel of phospho-specific antibodies to identify the affected signaling pathways. 2. Literature Search: Investigate whether the imidazo[1,2-a]pyridine scaffold is known to modulate the identified pathways. 3. Targeted Inhibition/Knockdown: Use known inhibitors or siRNA/CRISPR to block the activity of suspected off-target proteins and see if this rescues the observed phenotype.
Inconsistent or Non-reproducible Results Between Different Cell Lines or Models The expression levels of off-target proteins can vary significantly between different cell types. If an off-target is highly expressed in one cell line but not another, it could lead to divergent results.1. Proteomic/Transcriptomic Analysis: Compare the protein and gene expression profiles of the different cell models to identify potential off-target candidates that are differentially expressed. 2. CETSA in Different Cell Lines: Perform CETSA in the different cell lines to determine if the target engagement profile of Anle138b varies. 3. Standardize Experimental Conditions: Ensure that all experimental parameters, such as cell passage number and media composition, are consistent across all models.

III. Experimental Protocols

This section provides detailed protocols for key experimental techniques to investigate and validate the off-target effects of Anle138b.

A. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target proteins in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

1. Materials:

  • Cells of interest

  • Anle138b (and vehicle control, e.g., DMSO)

  • PBS (Phosphate Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the protein of interest and a loading control

2. Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of Anle138b or vehicle for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of Anle138b indicates target engagement.

B. Kinome Profiling for Off-Target Kinase Identification

Kinome profiling services provide a broad screening of a compound against a large panel of kinases to identify potential off-target interactions.

1. General Workflow:

  • Compound Submission: Provide a sample of Anle138b at a specified concentration to a commercial service provider (e.g., Eurofins, Promega, Reaction Biology).

  • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of Anle138b, typically at a fixed concentration (e.g., 1 or 10 µM).

  • Data Reporting: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity indicates a potential off-target interaction.

  • Follow-up Validation: Any "hits" from the primary screen should be validated through secondary assays, such as determining the IC50 value of Anle138b for the identified off-target kinase.

IV. Data Presentation: On-Target vs. Potential Off-Target Profile

The following table provides a hypothetical example of how to present the on-target and potential off-target data for Anle138b. The off-target data is illustrative and based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold.

Target Target Class Assay Type Activity (IC50/EC50) Reference
α-Synuclein Aggregation Protein AggregationThT Assay~3 µM[4]
Tau Aggregation Protein AggregationIn vitro aggregation assaySub-micromolar[10]
Hypothetical Off-Target Kinase 1 Serine/Threonine KinaseIn vitro kinase assay5-10 µMFictional
Hypothetical Off-Target GPCR 1 G-Protein Coupled ReceptorRadioligand binding assay>10 µMFictional

V. Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts related to the investigation of Anle138b's off-target effects.

Off_Target_ID_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Mitigation Mitigation Strategy A In Silico Prediction (Docking, Pharmacophore) B Broad Experimental Screening (Kinome Profiling, Proteomics) A->B Guide Screening C Biochemical Assays (IC50 Determination) B->C Identify Hits D Cellular Target Engagement (CETSA) C->D Confirm Direct Binding E Phenotypic Assays in Relevant Cell Models D->E Assess Functional Consequences F Structure-Activity Relationship (SAR) to Improve Selectivity E->F Inform Medicinal Chemistry H Selection of Appropriate Experimental Models E->H Refine Experimental Design G Use of Lower, More Selective Concentrations F->G Develop More Selective Analogs

Caption: Workflow for the identification and mitigation of off-target effects.

Hypothetical_Off_Target_Pathway Anle138b Anle138b OffTargetKinase Off-Target Kinase Anle138b->OffTargetKinase Inhibition Substrate Substrate Protein OffTargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Unexpected Cellular Response DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway affected by an off-target interaction.

VI. References

  • Cure Parkinson's. (n.d.). Anle138b to target the toxic protein in Parkinson's. Retrieved from [Link]

  • Wagner, J., Ryazanov, S., Leonov, A., Levin, J., Shi, S., Schmidt, F., ... & Griesinger, C. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta neuropathologica, 125(6), 795–813.

  • ResearchGate. (n.d.). Anle138b: A novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Retrieved from [Link]

  • Parkinson's News Today. (2022, November 23). Experimental Therapy Anle138b Shows Promise as Diagnostic Tracer. Retrieved from [Link]

  • Cure Parkinson's. (2022, October 5). Phase 1a trial findings of iLCT prioritised drug, Anle138b. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Pharmakokinetic profile of anle138b: Geometric Mean (CV%) of.... Retrieved from [Link]

  • Alzforum. (2025, October 2). Emrusolmin. Retrieved from [Link]

  • Levin, J., Sing, T., JXX, S., XXX, G., & al., e. (2022). Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial. EBioMedicine, 79, 104008.

  • UC San Diego Health. (2017, December 5). Experimental Drug Blocks Toxic Ion Flow Linked to Alzheimer's Disease. Retrieved from [Link]

  • SciTechDaily. (2013, April 22). Anle138b Slows Down the Onset and Progression of Parkinson's Disease. Retrieved from [Link]

  • Heras-Garvin, A., Weckbecker, D., & Stefanova, N. (2019). Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. Movement Disorders, 34(2), 255–265.

  • Cure Parkinson's. (2025, April 17). Anle138b: More Research and Acceleration of Clinical Testing is Needed. Retrieved from [Link]

  • Levin, J., Sing, T., JXX, S., XXX, G., & al., e. (2022). Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial. EClinicalMedicine, 48, 101416.

  • Mortberg, M. A., Williams, D. R., Kelet, N., & Silber, B. M. (2023). Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease. bioRxiv.

  • Al-Hourani, B. J., Al-Bawab, A. Q., & Taha, M. O. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421–22436.

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

  • ACS Publications. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Anle138b Clinical Phase 1 Studies: Food Effect, Safety and Tolerability as well as Pharmacokinetics in Parkinson´s Disease Patients. Retrieved from [Link]

  • bioRxiv. (2025, March 13). Anle138b ameliorates pathological phenotypes in mouse and cellular models of Huntington's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Retrieved from [https://www.researchgate.net/publication/325796695_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])

  • Oxford Academic. (n.d.). Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. Retrieved from [Link]

  • bioRxiv. (2021, December 4). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Retrieved from [Link]

  • IVT Network. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for the quantification and purity assessment of this compound. My approach is grounded in first-principles chemistry and extensive field experience to not only provide a method but to empower you to understand and troubleshoot it effectively.

PART 1: Understanding the Analyte - The Key to a Successful Method

Before injecting a sample, we must understand the physicochemical nature of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. Its properties dictate every choice we make in method development, from column chemistry to mobile phase pH.

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system with significant therapeutic interest in medicinal chemistry.[1][2] The specific substitutions in our target molecule—a bromophenyl group at position 2 and a chloro group at position 6—render the molecule relatively non-polar and hydrophobic.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

PropertyValue / ObservationRationale for HPLC Method Development
Chemical Structure Imidazo[1,2-a]pyridine core with halogen and phenyl substituents.The fused aromatic system provides excellent chromophores for UV detection.
Molecular Formula C₁₃H₈BrClN₂---
Molecular Weight 307.58 g/mol [3]Influences diffusion rates but is less critical for initial method design than polarity.
Polarity Non-polar / HydrophobicThe molecule's hydrophobicity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[4][5]
Solubility Low aqueous solubility; soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).[6][7]Sample and standard preparation must be done in a compatible organic or mixed organic/aqueous solvent.
Acidity/Basicity (pKa) The imidazo[1,2-a]pyridine ring contains basic nitrogen atoms. The pKa is not experimentally published but is estimated to be in the range of 4-6 for the protonated form.This basicity is critical. To ensure a single ionic species and prevent peak tailing, the mobile phase pH should be controlled, ideally 2 pH units away from the analyte's pKa.
UV Absorbance Strong absorbance in the UV region due to the extensive conjugated π-system.[6][7]UV-Vis or Diode Array Detector (DAD) is the preferred detection method.

The Rationale for Reversed-Phase HPLC (RP-HPLC):

Given the non-polar, hydrophobic nature of the analyte, RP-HPLC is the logical and most effective separation mode.[8][9] In this technique, we use a non-polar stationary phase (the column) and a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and we can control its elution by increasing the organic (non-polar) solvent content in the mobile phase.[5]

PART 2: Recommended Starting Protocol

This protocol is a robust starting point. It is designed for self-validation and can be optimized further based on your specific instrumentation and resolution requirements.

Experimental Protocol: Isocratic RP-HPLC Analysis

  • Instrumentation:

    • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (A standard, high-quality, base-deactivated C18 column is recommended to minimize peak tailing).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Composition: 60% B (Isocratic)

      • Scientist's Note: The acidic pH (~2.8) of this mobile phase ensures that the basic nitrogens on the imidazopyridine ring are fully and consistently protonated. This minimizes peak tailing caused by interactions with residual silanols on the column surface.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax by running a DAD scan on a standard solution. A starting wavelength of 254 nm or 280 nm is likely to provide a strong signal.

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v). Crucially, the sample diluent should be as close in composition to the mobile phase as possible to prevent peak distortion.

    • Standard Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine at 1.0 mg/mL in Acetonitrile. Dilute with the diluent to a working concentration of ~20 µg/mL.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a similar target concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler to prevent column and system blockage.[10]

PART 3: Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended? Can I use a C8? A: A C18 (octadecylsilane) column is the standard choice for non-polar compounds due to its long alkyl chains, which provide strong hydrophobic retention.[8] For a molecule with this degree of hydrophobicity, a C18 provides excellent starting retention. A C8 column has shorter alkyl chains and is less retentive; you could use it if your compound elutes too late on a C18, but you would likely need to decrease the percentage of organic solvent in your mobile phase to achieve similar retention.

Q2: My peak is tailing severely. What is the primary cause and solution? A: For a basic compound like this, the most common cause of peak tailing is secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica backbone of the column.[11]

  • Primary Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic or trifluoroacetic acid (TFA) will protonate the analyte while suppressing the ionization of the silanol groups, leading to a sharp, symmetrical peak.

  • Secondary Solution: Use a high-purity, base-deactivated column specifically designed for analyzing basic compounds.

Q3: I don't see a peak after injection. What are the first things I should check? A: This is a common issue that can usually be resolved with a systematic check:

  • Analyte Solubility: Confirm your compound is fully dissolved in your chosen diluent. If it has crashed out of solution, you are injecting pure solvent.

  • Wavelength: Ensure your detector is set to a wavelength where the compound absorbs. Check the UV spectrum.

  • Injection Process: Verify that the autosampler is correctly picking up and injecting the sample. Check for air bubbles in the sample loop.

  • Retention: It's possible the compound is irreversibly stuck on the column. Try a high-organic wash (e.g., 95-100% Acetonitrile) to see if you can elute it.

Q4: My retention time is drifting between injections. How can I stabilize it? A: Retention time instability points to a lack of equilibrium in the system.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For RP-HPLC, 10-15 column volumes are typically sufficient.

  • Mobile Phase Composition: If you are mixing solvents manually, ensure the composition is accurate. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can cause significant retention time shifts.

PART 4: Troubleshooting Guide

Chromatographic problems are best solved with a logical, step-by-step approach. Never change more than one parameter at a time.[12]

Workflow for Troubleshooting Abnormal Peak Shape

Below is a visual workflow to guide your troubleshooting process for the most common chromatographic issues: poor peak shape.

G Troubleshooting Workflow: Abnormal Peak Shape start Abnormal Peak Shape Observed tailing Is the peak tailing? start->tailing check_pH Check Mobile Phase pH Is it acidic (pH < 4)? tailing->check_pH Yes fronting Is the peak fronting? tailing->fronting No add_acid Action: Add 0.1% Formic Acid or TFA to mobile phase. check_pH->add_acid No check_column Is a base-deactivated column being used? check_pH->check_column Yes use_bd_column Action: Switch to a modern, base-deactivated C18 column. check_column->use_bd_column No check_overload Check for Overload Is peak height > 1 AU? check_column->check_overload Yes dilute_sample Action: Dilute sample 10-fold and re-inject. check_overload->dilute_sample Yes check_solvent Check Sample Solvent Is it stronger than mobile phase? fronting->check_solvent Yes split Is the peak split? fronting->split No change_diluent Action: Re-dissolve sample in mobile phase or weaker solvent. check_solvent->change_diluent Yes check_overload2 Check for Overload (also causes fronting) check_solvent->check_overload2 No check_overload2->dilute_sample Yes check_inlet Check Column Inlet Is there a void or blockage? split->check_inlet Yes clean_frit Action: Back-flush column. Replace inlet frit or column. check_inlet->clean_frit Yes check_solvent2 Check Sample Solvent Is it mismatched? check_inlet->check_solvent2 No check_solvent2->change_diluent Yes

Caption: Logical workflow for diagnosing and resolving common peak shape issues.

Table 2: Detailed Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the column inlet frit or guard column.[11]2. Particulate matter from unfiltered samples.[10]3. Mobile phase precipitation (if using buffers).1. Disconnect the column and run the pump to isolate the blockage. If pressure drops, the column is blocked. Try back-flushing the column at a low flow rate. If this fails, replace the column.2. Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.3. Ensure buffer salts are fully soluble in the highest organic percentage of your gradient.
Baseline Noise or Drift 1. Air bubble in the pump or detector.[11]2. Insufficient mobile phase mixing or degassing.3. Contaminated mobile phase or column.4. Detector lamp nearing the end of its life.1. Purge the pump thoroughly. Flush the detector flow cell with methanol or isopropanol.2. Use an online degasser or sparge solvents with helium.3. Use fresh, HPLC-grade solvents. Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then reverse).4. Check lamp energy and lifetime via instrument software.
Ghost Peaks 1. Contamination in the injection system or autosampler wash solvent.2. Carryover from a previous, high-concentration injection.3. Impurities in the mobile phase.1. Run a blank injection (injecting only mobile phase) to diagnose. Clean the injection port and needle.2. Develop a robust needle wash method in your sequence, using a strong solvent.3. Run a gradient with no injection to see if peaks appear; if so, one of your solvents is contaminated.

References

  • PubChem. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Pipzine Chemicals. 2-(4-bromophenyl)H-imidazo[1,2-a]pyridine. [Link]

  • ResearchGate. (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Taylor & Francis Online. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Phenomenex. Common HPLC Problems & How to Deal With Them. [Link]

  • Frontiers. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [Link]

  • Google Patents.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Chrom Tech. Reverse Phase Chromatography Techniques. [Link]

  • PubMed Central (PMC). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PI3K Inhibitors: Benchmarking 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Introduction The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[2][3] This has led to the development of a diverse arsenal of PI3K inhibitors, each with distinct characteristics in terms of potency, isoform selectivity, and clinical utility.[4][5]

This guide provides a comprehensive comparison of a novel investigational compound, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, hereafter referred to as Compound X , against a panel of well-characterized and clinically relevant PI3K inhibitors.

Disclaimer: At the time of publication, specific data on the PI3K inhibitory activity of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is not publicly available. Therefore, for the purpose of this comparative guide, we will postulate a hypothetical profile for Compound X as a potent pan-PI3K inhibitor. This allows for a structured comparison and outlines the experimental framework necessary for the evaluation of such a novel chemical entity.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and signal transduction. We will delve into the mechanistic nuances of PI3K inhibition, provide a head-to-head comparison of biochemical and cellular activities, and furnish detailed experimental protocols to empower researchers in their own investigations.

The PI3K Signaling Pathway: A Central Node in Cellular Regulation

The PI3K family of lipid kinases is broadly divided into three classes, with Class I being the most implicated in cancer.[3] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[1]

Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors, most notably the serine/threonine kinase AKT. This initiates a signaling cascade that ultimately regulates key cellular functions.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G Protein-Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 p110 PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of PI3K Inhibitors

The therapeutic strategy for targeting the PI3K pathway can be broadly categorized into two approaches: pan-PI3K inhibition, which targets all Class I isoforms, and isoform-selective inhibition, which targets a specific p110 isoform. Each approach has its own set of advantages and disadvantages in terms of efficacy and toxicity.[5][6]

InhibitorTarget SelectivityApproved Indications (Selected)Common Grade ≥3 Adverse Events
Compound X (Hypothetical) Pan-PI3KInvestigationalTo be determined
Buparlisib (BKM120) Pan-Class I PI3KInvestigational (development discontinued for some indications)[5]Hyperglycemia, rash, diarrhea, psychiatric events[5]
Alpelisib (Piqray) PI3Kα-selective[4]HR+/HER2- advanced or metastatic breast cancer with a PIK3CA mutation.[4]Hyperglycemia, rash, diarrhea[7]
Idelalisib (Zydelig) PI3Kδ-selective[4]Relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[4]Diarrhea/colitis, pneumonitis, intestinal perforation, severe skin reactions, hepatotoxicity.[4]
Copanlisib (Aliqopa) Pan-Class I PI3K (predominantly α/δ)[4]Relapsed follicular lymphoma.[4]Hyperglycemia, hypertension, neutropenia.[4]
Biochemical Potency: A Head-to-Head Comparison

The initial assessment of a novel PI3K inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms in a biochemical assay. This provides a quantitative measure of the compound's potency and selectivity.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Compound X (Hypothetical) 1015258
Buparlisib (BKM120) 52166116262
Alpelisib (Piqray) 51200290250
Idelalisib (Zydelig) 8600560011002.5
Copanlisib (Aliqopa) 0.53.76.40.7

Note: IC50 values are approximate and can vary depending on the assay conditions. The values for Compound X are hypothetical.

Experimental Protocols

To rigorously characterize a novel PI3K inhibitor like Compound X, a series of well-established in vitro and cellular assays are essential.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of PI3K by detecting the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Incubate Incubate PI3K enzyme with inhibitor (Compound X) Start->Incubate Add_Substrate Add PIP2 and ATP to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop kinase reaction Add_Substrate->Stop_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to deplete remaining ATP Stop_Reaction->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Add_ADP_Glo->Add_Detection Measure Measure luminescence Add_Detection->Measure End End Measure->End

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant PI3K isoforms (α, β, γ, δ), PIP2 substrate, and ATP solution.

  • Inhibitor Preparation: Prepare serial dilutions of Compound X and comparator inhibitors in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the PI3K enzyme to the assay buffer.

    • Add the diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PI3K Pathway Inhibition Assay (Western Blotting for p-AKT)

This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of AKT, a key downstream effector.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, which often harbors a PIK3CA mutation) in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X or comparator inhibitors for a specific time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control to determine the dose-dependent inhibition of AKT phosphorylation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[8]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of Compound X or comparator inhibitors for a prolonged period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion and Future Directions

The hypothetical profile of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (Compound X) as a pan-PI3K inhibitor positions it as a potentially potent anti-cancer agent. The provided experimental framework outlines the necessary steps to validate this hypothesis and thoroughly characterize its biochemical and cellular activity.

A direct comparison with established PI3K inhibitors such as the pan-inhibitors Buparlisib and Copanlisib, the α-selective Alpelisib, and the δ-selective Idelalisib, will be crucial in defining the unique therapeutic potential of Compound X. Future investigations should focus on elucidating its detailed isoform selectivity profile, its efficacy in various cancer cell lines with different genetic backgrounds (e.g., PIK3CA mutated vs. wild-type, PTEN-loss), and ultimately, its in vivo anti-tumor activity and tolerability in preclinical models. The insights gained from these studies will be instrumental in guiding the further development of this promising new chemical entity.

References

  • Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • Massacesi, C., et al. (2016). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 8(7), 65.
  • Juric, D., et al. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 24(7), 1536-1544.
  • Vasan, N., et al. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 11(11), 1806.
  • Zhang, M., et al. (2016). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B, 6(5), 415-423.
  • Toker, A. (2021, December 12). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer [Video]. YouTube. Retrieved from [Link]

  • Hopkins, B. D., & Goncalves, M. D. (2021). A New Wave of PI3Kα Inhibitors. Cancer Discovery, 11(11), 2696-2698.
  • Eurofins DiscoverX. (2023, November). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Gilead. ZYDELIG® (idelalisib) mechanism of action. Retrieved from [Link]

  • Fowler, J. A., et al. (2018). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Current Oncology Reports, 20(10), 82.
  • Novartis. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. Retrieved from [Link]

  • Piatek, O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10853.
  • Kuenzi, B. M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200236.
  • Wang, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmaceutica Sinica B, 13(10), 4141-4156.
  • Wikipedia. Idelalisib. Retrieved from [Link]

  • Staben, S. T., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(17), 9235-9253.
  • Sarker, D., et al. (2015). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research, 21(8), 1852-1862.
  • Miller, A. T., & Gounder, M. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(1), 88-93.
  • Aterburn, C. A., et al. (2022). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 14(10), 2496.
  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3747.
  • Targeted Oncology. (2023, October 20). FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer. Retrieved from [Link]

  • Cheson, B. D. (2016). Idelalisib in the management of lymphoma. Blood, 127(17), 2068-2073.
  • Novartis. PIQRAY® (alpelisib). Retrieved from [Link]

  • Herman, S. E., et al. (2012). Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers in Immunology, 3, 256.
  • National Cancer Institute. Definition of PI3K-gamma inhibitor IPI-549. Retrieved from [Link]

  • Mallon, R., et al. (2011). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... Molecular Cancer Therapeutics, 10(8), 1431-1441.

Sources

Validation

A Comparative Guide to the Preclinical Efficacy of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: A Case Study in Translational Assessment

Disclaimer: While 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of compounds, which have demonstrated significant therapeutic potential, specific public domain data on its i...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: While 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of compounds, which have demonstrated significant therapeutic potential, specific public domain data on its in vitro and in vivo efficacy is not available at the time of this publication.[1][2] This guide will, therefore, serve as an exemplary framework, utilizing representative data based on closely related analogues to illustrate the rigorous process of comparing preclinical efficacy.[3][4] This document is intended for researchers, scientists, and drug development professionals as a template for evaluating novel chemical entities.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5] Their appeal lies in a synthetically accessible core and the potential for extensive functionalization, allowing for the fine-tuning of pharmacological properties.

This guide focuses on a representative compound, which we will refer to as IMP-X (representing 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine), as a case study to delineate a comprehensive comparison of its efficacy from the benchtop to a preclinical animal model. The primary objective is to bridge the translational gap by critically evaluating how in vitro potency translates to in vivo therapeutic effect, a crucial step in the drug discovery pipeline.[6]

Postulated Mechanism of Action: Induction of Apoptosis via p53 Pathway

Based on studies of analogous imidazo[1,2-a]pyridine compounds, a plausible mechanism of action for IMP-X is the induction of apoptosis and cell cycle arrest in cancer cells.[3][4] This is often mediated through the activation of the tumor suppressor protein p53. Upon cellular stress induced by IMP-X, p53 levels are postulated to increase, leading to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle.[4] Subsequently, this pathway can trigger the extrinsic apoptosis cascade through the activation of caspase-8 and caspase-7, leading to programmed cell death.

G cluster_0 Cellular Environment IMPX IMP-X (Cellular Stress) p53 p53 Activation IMPX->p53 Induces p21 p21 Expression p53->p21 Upregulates Casp8 Caspase-8 Activation p53->Casp8 Activates CellCycle Cell Cycle Arrest (G1/S Phase) p21->CellCycle Causes Casp7 Caspase-7 Activation Casp8->Casp7 Cleaves & Activates Apoptosis Apoptosis Casp7->Apoptosis Executes

Caption: Postulated signaling pathway for IMP-X in cancer cells.

In Vitro Efficacy Profile

The initial evaluation of a compound's anticancer potential begins with in vitro cell-based assays. These experiments are designed to determine the concentration-dependent cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Data Summary: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric representing the concentration of a drug that is required for 50% inhibition of a biological process. Here, we present hypothetical IC50 values for IMP-X against a panel of human cancer cell lines after 48 hours of treatment, as would be determined by an MTT assay.

Cell LineCancer TypeIMP-X IC50 (µM)Doxorubicin IC50 (µM) (Control)
HCC1937Breast Cancer45.50.8
MCF-7Breast Cancer52.11.2
A549Lung Cancer68.32.5
HCT116Colon Cancer49.81.5

Note: Data is representative and modeled after similar compounds.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 6x10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[3]

  • Compound Treatment: Prepare serial dilutions of IMP-X (e.g., 0 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of IMP-X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions. This duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of IMP-X and use non-linear regression to determine the IC50 value.

G cluster_workflow In Vitro MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add IMP-X (Serial Dilutions) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for an in vitro MTT assay.

In Vivo Efficacy Profile

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. Animal models, such as subcutaneous tumor xenografts in immunodeficient mice, are essential for evaluating a compound's efficacy in a complex biological system.[11] These studies provide insights into the drug's pharmacokinetics, tolerability, and ability to inhibit tumor growth.[6]

Data Summary: Tumor Growth Inhibition

In this hypothetical study, immunodeficient mice bearing HCC1937 tumor xenografts are treated with IMP-X. Tumor volumes are measured over time to assess the compound's ability to suppress growth.

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle (Control)10 mL/kg, daily0%+2.5%
IMP-X25 mg/kg, daily35%-1.5%
IMP-X50 mg/kg, daily62%-4.8%
Cisplatin (Control)5 mg/kg, every 3 days75%-12.0%

Note: Data is representative. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment and use of a human tumor xenograft model in immunodeficient mice to test the in vivo efficacy of a novel compound.[12][13]

Methodology:

  • Cell Preparation: Harvest HCC1937 cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium at a concentration of 5x10⁷ cells/mL.[12] To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel or a similar basement membrane extract.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁶ cells) into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .[13]

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, IMP-X at 25 mg/kg, IMP-X at 50 mg/kg, Positive Control).

  • Drug Administration: Administer the compound and vehicle according to the predetermined schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).

  • Monitoring: Throughout the study, monitor tumor volume and the animals' body weight and overall health daily. Significant body weight loss (>15-20%) is an indicator of toxicity.

G cluster_workflow In Vivo Xenograft Model Workflow A 1. Prepare Cancer Cell Suspension B 2. Implant Cells (Subcutaneous Injection) A->B C 3. Monitor Tumor Growth to ~150 mm³ B->C D 4. Randomize Mice into Groups C->D E 5. Administer IMP-X (Daily for 21 days) D->E F 6. Measure Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (Calculate TGI) F->G H 8. Evaluate Efficacy G->H

Caption: Key stages of an in vivo tumor xenograft efficacy study.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The central challenge in preclinical drug development is translating in vitro findings into in vivo efficacy.

  • Potency vs. Efficacy: IMP-X demonstrates moderate in vitro potency with IC50 values in the mid-micromolar range. This is less potent than many established chemotherapeutics like Doxorubicin. However, the in vivo data shows a significant, dose-dependent tumor growth inhibition of 62% at 50 mg/kg. This suggests that while the compound may not be highly potent at the cellular level, it possesses favorable enough pharmacokinetic and pharmacodynamic (PK/PD) properties to achieve a therapeutic concentration within the tumor microenvironment.[14][15]

  • Therapeutic Window: A critical observation is the compound's tolerability. While the positive control, Cisplatin, shows high efficacy (75% TGI), it also induces significant toxicity, as evidenced by a 12% loss in body weight. In contrast, IMP-X at its most effective dose (50 mg/kg) caused less than 5% body weight loss, indicating a potentially wider therapeutic window. This is a highly desirable characteristic for a developmental candidate.

  • Factors Influencing Translation: The transition from a 2D cell culture to a 3D tumor in a living organism introduces immense complexity. Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as tumor penetration and the influence of the tumor microenvironment, all play a role in determining in vivo success. The promising efficacy of IMP-X in vivo suggests it may have advantageous ADME properties, such as good oral bioavailability or metabolic stability, that allow it to overcome its moderate in vitro potency.[16]

Conclusion and Future Directions

This guide presents a structured comparison of the in vitro and in vivo efficacy of a representative imidazo[1,2-a]pyridine compound, IMP-X. The hypothetical data illustrates a common scenario where moderate in vitro potency can translate into significant and well-tolerated in vivo efficacy. This underscores the importance of advancing compounds to animal models to gain a complete picture of their therapeutic potential.

Future research should focus on:

  • Detailed PK/PD Studies: To understand the relationship between the drug concentration in plasma and tissue and the observed antitumor effect.

  • Mechanism of Action Validation: Using tumor samples from the in vivo study to confirm that IMP-X induces apoptosis and cell cycle arrest via the p53 pathway as hypothesized.

  • Combination Studies: Evaluating the efficacy of IMP-X in combination with standard-of-care therapies to explore potential synergistic effects.

By following such a rigorous, multi-faceted evaluation process, researchers can make more informed decisions about which drug candidates have the highest probability of success in future clinical development.

References

  • Bawa, S., & Kumar, S. (2020). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Guan, Z.-H., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • Al-Refai, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Izquierdo, E., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Wang, Z., et al. (2024). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]

  • Soyer, M., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Maji, M., & S., S. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Singh, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Tfelt-Hansen, J. (2024). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Villalobos-García, D., & O'Malley, Y. Q. (2023). The Importance of Animal Models in Biomedical Research: Current Insights and Applications. MDPI. [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
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